molecular formula C7H8ClNO2 B011224 2-Chloro-4,6-dimethoxypyridine CAS No. 108279-89-6

2-Chloro-4,6-dimethoxypyridine

Cat. No.: B011224
CAS No.: 108279-89-6
M. Wt: 173.6 g/mol
InChI Key: LEDKCAQIDLSIDL-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,6-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDKCAQIDLSIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447177
Record name 2-Chloro-4,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108279-89-6
Record name 2-Chloro-4,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4,6-dimethoxypyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound that serves as a critical intermediate in the synthesis of a wide range of organic molecules. Identified by its CAS Number 13223-25-1, this pyrimidine derivative is particularly significant in the agrochemical and pharmaceutical industries.[1][2] Its unique structure, featuring a reactive chlorine atom and two methoxy groups, allows for diverse chemical modifications, making it an invaluable building block for creating complex, bioactive compounds.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, tailored for professionals in research and development.

Chemical Structure and Identifiers

The structure of 2-Chloro-4,6-dimethoxypyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at the C2 position and two methoxy groups at the C4 and C6 positions.

G cluster_input Core Intermediate cluster_applications Synthetic Applications cluster_products Example Products A 2-Chloro-4,6-dimethoxypyrimidine B Agrochemicals A->B Nucleophilic Substitution C Pharmaceuticals A->C Scaffold for Bioactive Molecules D Material Science A->D Intermediate for Functional Materials B1 Herbicides (e.g., Bispyribac) B->B1 B2 Fungicides B->B2 C1 Anticancer Agents C->C1 C2 Antiviral Agents C->C2 D1 Dyes & Pigments D->D1 G start Start: 2-Amino-4,6-dimethoxypyrimidine step1 1. Dissolve in conc. HCl at 0°C start->step1 step2 2. Cool to -15°C step1->step2 step3 3. Add NaNO₂ solution dropwise (maintain -15°C to -10°C) step2->step3 step4 4. Stir for 1 hour step3->step4 step5 5. Neutralize with NaOH to pH 7 at -5°C step4->step5 step6 6. Filter to collect solid step5->step6 step7 7. Extract with Ethyl Acetate step6->step7 step8 8. Dry & Evaporate Solvent step7->step8 step9 9. Purify via Chromatography step8->step9 end End: Pure 2-Chloro-4,6- dimethoxypyrimidine step9->end

References

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13223-25-1

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethoxypyridine, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis. This document details its physicochemical properties, synthesis protocols, key applications, and spectroscopic characterization.

Physicochemical Properties

This compound is a white to slightly yellow crystalline powder.[1][2] Its core structure, a pyrimidine ring substituted with a chlorine atom and two methoxy groups, makes it a valuable intermediate in organic synthesis.[3] The methoxy groups enhance its reactivity and solubility, facilitating its use in creating more complex molecules.[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 13223-25-1[1][4]
Molecular Formula C₆H₇ClN₂O₂[1][4][5]
Molecular Weight 174.585 g/mol [1][4][5]
Appearance White to light yellow powder/crystal[1][2][6]
Melting Point 100-105 °C[1][3][5]
Boiling Point 317.1 ± 22.0 °C at 760 mmHg[1][5]
Density 1.3 ± 0.1 g/cm³[1][5]
Flash Point 145.6 ± 22.3 °C[1][5]
Exact Mass 174.019608 Da[1][5]
Polar Surface Area (PSA) 44.24 Ų[1][5]
LogP 1.88[5]
Purity ≥98% (GC), ≥99.0% (Assay)[1][3]
IUPAC Name 2-chloro-4,6-dimethoxypyrimidine[2][4]

Synthesis Protocols

Several methods for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine have been reported. A common laboratory-scale synthesis involves the diazotization of 2-amino-4,6-dimethoxypyrimidine. An alternative industrial method starts from malononitrile.

Experimental Protocol 1: Synthesis from 2-Amino-4,6-dimethoxypyrimidine

This method involves the diazotization of the corresponding amino-pyrimidine followed by a Sandmeyer-type reaction.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • 36% Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • 30% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure: [6]

  • A 5-liter four-necked flask is charged with 1,260 ml of 36% hydrochloric acid and cooled to 0°C.[6]

  • In batches, 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine is added to the flask. The mixture is stirred for approximately 1 hour until it reaches a syrupy consistency.[6]

  • The reaction mixture is further cooled to -15°C.[6]

  • A solution of 159 g (2.3 moles) of sodium nitrite in 260 ml of water is added dropwise over about 1 hour with vigorous stirring, maintaining the temperature between -15°C and -10°C.[6]

  • After the addition is complete, stirring is continued for another hour at -15°C to -10°C to ensure the reaction goes to completion.[6]

  • The reaction is neutralized to pH 7 by the slow, dropwise addition of 1.5 liters of 30% aqueous NaOH, while keeping the temperature at -5°C.[6]

  • The resulting purple, clay-like solid is collected by filtration under reduced pressure.[6]

  • The target compound, 2-chloro-4,6-dimethoxypyrimidine, is extracted from the solid using 3 liters of ethyl acetate.[6]

  • The organic layer is washed with water and dried over anhydrous sodium sulfate.[6]

  • The solvent is removed to yield the crude product.[6]

  • The crude product is purified by silica gel chromatography to yield white crystals.[6] The reported yield for this specific protocol is approximately 29.9%, with a melting point of 101.5-102.5°C.[6]

G Synthesis Workflow of this compound A 2-Amino-4,6-dimethoxypyrimidine + HCl (36%) B Cool to 0°C A->B C Cool to -15°C B->C D Add NaNO₂ solution dropwise (-15°C to -10°C) C->D E Stir for 1 hour D->E F Neutralize with NaOH (30%) to pH 7 at -5°C E->F G Filter to collect solid F->G H Extract with Ethyl Acetate G->H I Wash & Dry Organic Layer H->I J Evaporate Solvent I->J K Purify via Chromatography J->K L Final Product: This compound K->L G Role as a Herbicide Intermediate cluster_start Starting Material cluster_products Herbicide Products A This compound B Pyribenzoxim A->B Synthesis C Pyrithiobac-Sodium A->C Synthesis D Bispyribac-Sodium A->D Synthesis

References

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: The request specified "2-Chloro-4,6-dimethoxypyridine." However, publicly available scientific data predominantly refers to "2-Chloro-4,6-dimethoxypyrimidine," a structurally related but distinct compound. This guide will focus on the pyrimidine derivative, which is a significant building block in medicinal and agricultural chemistry.

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a reactive chlorine atom and two methoxy groups on a pyrimidine core, allows for diverse chemical modifications, making it an invaluable scaffold in drug discovery and the development of crop protection agents.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and applications, with a focus on its role in modern chemical research and development.

Chemical and Physical Properties

2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-chloro-4,6-dimethoxypyrimidine[3]
CAS Number 13223-25-1[1][2]
Molecular Formula C₆H₇ClN₂O₂[1][2][3]
Molecular Weight 174.58 g/mol [2][3]
Melting Point 100 - 105 °C[1][2]
Boiling Point 317.1 ± 22.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Appearance White to light yellow powder/crystal[1][2]
Purity ≥ 98% (GC)[2]

Spectroscopic Data

Spectroscopic DataInformation
¹H NMR Spectral data available.[4]
¹³C NMR Spectral data available.[3]
IR Spectra Spectral data available.[3][5]
Mass Spectra Spectral data available.[4]

Safety and Hazard Information

2-Chloro-4,6-dimethoxypyrimidine is classified as harmful if swallowed and causes serious eye irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[7][9]

Hazard StatementCode
Harmful if swallowedH302
Causes serious eye irritationH319
Precautionary StatementCode
Wash face, hands and any exposed skin thoroughly after handling.P264
Do not eat, drink or smoke when using this product.P270
Wear protective gloves/protective clothing/eye protection/face protection.P280
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P301+P312
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338

Applications in Research and Development

The reactivity of the chlorine atom at the 2-position of the pyrimidine ring makes this compound an excellent substrate for nucleophilic substitution reactions. This property is extensively exploited in the synthesis of more complex molecules with desired biological activities.

Pharmaceutical Development

2-Chloro-4,6-dimethoxypyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer drugs.[2] The pyrimidine scaffold is a common feature in many biologically active molecules, and the ability to functionalize this core structure is of great interest to medicinal chemists.

Agrochemical Synthesis

A primary application of this compound is in the production of herbicides.[1][2] It is a key precursor for the synthesis of pyrimidine salicylic acid herbicides such as Pyribenzoxim, Pyrithiobac-Sodium, and Bispyribac, which are vital for weed control in agriculture.[1]

Experimental Protocols

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

Several methods for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine have been reported. One common laboratory-scale procedure involves the diazotization of 2-amino-4,6-dimethoxypyrimidine followed by a Sandmeyer-type reaction.

Materials:

  • 2-amino-4,6-dimethoxypyrimidine

  • Concentrated Hydrochloric Acid (36%)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Cool 1,260 ml of 36% hydrochloric acid in a 5-liter four-necked flask to 0°C.[10]

  • Slowly add 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine in batches while stirring. Continue stirring for approximately 1 hour until the mixture becomes syrupy.[10]

  • Cool the reaction mixture to -15°C.[10]

  • Slowly add a solution of 159 g (2.3 moles) of sodium nitrite in 260 ml of water dropwise over about 1 hour, maintaining vigorous stirring.[10]

  • After the addition is complete, continue stirring at -15°C to -10°C for 1 hour.[10]

  • Neutralize the reaction mixture to pH 7 by the slow, dropwise addition of 1.5 liters of 30% aqueous NaOH, while keeping the temperature at -5°C.[10]

  • Collect the resulting purple, clay-like solid by filtration under reduced pressure.[10]

  • Extract the target compound from the solid using 3 liters of ethyl acetate.[10]

  • Wash the organic layer with water and dry it over anhydrous sodium sulfate.[10]

  • Remove the solvent under reduced pressure to yield the crude product.[10]

  • Purify the crude product by silica gel chromatography to obtain white crystals of 2-chloro-4,6-dimethoxypyrimidine.[10]

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-Chloro-4,6-dimethoxypyrimidine.

G Synthesis Workflow A Starting Material (2-Amino-4,6-dimethoxypyrimidine) B Diazotization (HCl, NaNO2, <0°C) A->B Reaction C Neutralization (NaOH) B->C Workup D Extraction (Ethyl Acetate) C->D Isolation E Purification (Chromatography) D->E Purification F Final Product (2-Chloro-4,6-dimethoxypyrimidine) E->F Final Product

Caption: General Synthesis Workflow

Application in Herbicide Synthesis

This diagram shows the role of 2-Chloro-4,6-dimethoxypyrimidine as a key intermediate in the synthesis of various herbicides.

G Role in Herbicide Synthesis A 2-Chloro-4,6-dimethoxypyrimidine B Pyribenzoxim A->B Precursor for C Pyrithiobac-Sodium A->C Precursor for D Bispyribac A->D Precursor for

Caption: Role in Herbicide Synthesis

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Chloro-4,6-dimethoxypyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals.

Chemical Properties and Data

This compound is a versatile chemical building block utilized in various synthetic applications. Below is a summary of its key physical and chemical properties.

PropertyValue
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.58 g/mol
CAS Number 13223-25-1
Appearance White to light yellow powder or crystals[1]
Melting Point 100-105 °C[1]
Boiling Point 317.1 ± 22.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 145.6 ± 22.3 °C[1]
Solubility Soluble in many organic solvents.
Purity Typically ≥99.0%[1]

Synthetic Protocols

There are two primary methods for the synthesis of this compound, each with distinct starting materials and reaction pathways.

Synthesis from Malononitrile

This multi-step synthesis involves the formation of a pyrimidine ring from acyclic precursors.

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Cyanamide Reaction cluster_2 Step 3: Cyclization and Chlorination Malononitrile Malononitrile Intermediate1 Dimethyl propanediimidate dihydrochloride Malononitrile->Intermediate1 Composite Solvent Methanol Methanol Methanol->Intermediate1 HCl_gas Anhydrous HCl HCl_gas->Intermediate1 Intermediate2 3-Amino-3-methoxy-N-cyano-2-propenimidate Intermediate1->Intermediate2 Cyanamide Cyanamide Cyanamide->Intermediate2 Base Final_Product This compound Intermediate2->Final_Product HCl gas, Catalyst

Caption: Synthesis of this compound from Malononitrile.

Experimental Protocol:

  • Step 1: Synthesis of Dimethyl propanediimidate dihydrochloride

    • In a pressure vessel, a mixture of malononitrile (10-13 wt%), methanol (11.5-15.5 wt%), and a composite solvent (72-77 wt%) is stirred.

    • Anhydrous hydrogen chloride gas is introduced into the mixture under a pressure of 0-20 atm.

    • The reaction is maintained at a temperature between -25 to 120 °C for 1-8 hours, until the concentration of hydrochloric acid reaches approximately 17%.

    • The resulting solid is filtered, washed with the composite solvent, and dried at room temperature to yield dimethyl propanediimidate dihydrochloride.[2]

  • Step 2: Synthesis of 3-Amino-3-methoxy-N-cyano-2-propenimidate

    • Dimethyl propanediimidate dihydrochloride is reacted with a 50% aqueous solution of cyanamide in the presence of a base (e.g., sodium bicarbonate and sodium hydroxide) to control the pH between 5 and 8.[3]

    • The reaction temperature is initially kept between -5 to 3 °C and then allowed to rise to room temperature over several hours.[3]

    • The product, 3-amino-3-methoxy-N-cyano-2-propenimidate, is isolated by filtration, washing, and drying.[3]

  • Step 3: Synthesis of this compound

    • 3-Amino-3-methoxy-N-cyano-2-propenimidate is dissolved in methanol.[3]

    • Hydrogen chloride gas is bubbled through the solution while maintaining the temperature at approximately 5-12 °C.[3]

    • After the reaction is complete, the mixture is neutralized with water.[3]

    • The solvent is partially evaporated, and the product is crystallized by cooling, followed by filtration and drying to give 2-chloro-4,6-dimethoxypyrimidine.[3]

Synthesis from 2-Amino-4,6-dimethoxypyrimidine (Sandmeyer-type Reaction)

This method involves the diazotization of an amino group followed by substitution with a chloride ion.

G Start 2-Amino-4,6-dimethoxypyrimidine Intermediate Diazonium Salt Intermediate Start->Intermediate Diazotization Reagent1 Sodium Nitrite (NaNO₂) Reagent1->Intermediate Reagent2 Hydrochloric Acid (HCl) Reagent2->Intermediate Product This compound Intermediate->Product Sandmeyer Reaction Reagent3 Copper(I) Chloride (CuCl) Reagent3->Product

Caption: Sandmeyer-type synthesis of this compound.

Experimental Protocol:

  • 2-Amino-4,6-dimethoxypyrimidine is dissolved in concentrated hydrochloric acid and cooled to a temperature between -15 °C and 0 °C.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the low temperature to form the diazonium salt intermediate.[4]

  • This diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.

  • The reaction mixture is stirred, and upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.

  • Purification is typically achieved by recrystallization from a suitable solvent like methanol or by silica gel chromatography.[2]

Characterization Data

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
~6.15 (s, 1H, Ar-H)~171.0 (C-O)
~3.95 (s, 6H, 2 x OCH₃)~163.0 (C-Cl)
~88.0 (Ar-C-H)
~55.0 (OCH₃)

Note: The provided NMR data is based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~3000-2800C-H stretch (alkane)
~1600-1550C=N and C=C stretching (aromatic ring)[5]
~1480-1400Aromatic ring stretching[5]
~1300-1000C-O stretching (methoxy groups)
~800-600C-Cl stretching
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 174 and an [M+2]⁺ peak at m/z 176 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Expected Fragmentation Pattern:

  • m/z 174/176: Molecular ion ([C₆H₇ClN₂O₂]⁺)

  • m/z 159/161: Loss of a methyl radical (•CH₃)

  • m/z 131/133: Loss of an acetyl radical (•COCH₃) or sequential loss of CH₃ and CO

  • m/z 139: Loss of a chlorine radical (•Cl)

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of several herbicides, particularly those in the pyrimidinyl(thio)benzoate class.[6] One notable example is its use in the production of Bispyribac-sodium.[6][7]

G Start This compound Product Bispyribac-sodium Start->Product Nucleophilic Aromatic Substitution Reagent 2,6-Dihydroxybenzoic acid Reagent->Product Base Potassium Carbonate (K₂CO₃) Base->Product Catalyst Catalyst Catalyst->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Synthesis of Bispyribac-sodium from this compound.

This reaction involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring by the hydroxyl groups of 2,6-dihydroxybenzoic acid.[6][8] The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent.[8] This synthesis pathway highlights the importance of this compound as a precursor to complex, high-value molecules in the agrochemical industry.[7] The compound also serves as an intermediate in the development of various pharmaceuticals, including antiviral and anticancer agents.[9]

References

A Comprehensive Technical Guide to 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-4,6-dimethoxypyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document details its chemical and physical properties, outlines a general synthesis methodology, and illustrates the synthetic workflow.

Core Chemical and Physical Properties

This compound, identified by the CAS number 13223-25-1, is a crucial building block in organic synthesis. Its molecular structure and properties are summarized below.

PropertyValue
Molecular Formula C₆H₇ClN₂O₂[1]
Molecular Weight 174.58 g/mol [1]
Appearance White to slightly yellow powder
Melting Point 100-105 °C[2][3]
Boiling Point 317.1±22.0 °C at 760 mmHg[2][3]
Density 1.3±0.1 g/cm³[2][3]
Flash Point 145.6±22.3 °C[2][3]
Exact Mass 174.019608[2][3]

Synthesis of this compound: An Experimental Protocol Overview

The synthesis of this compound can be achieved through a multi-step process, often starting from malononitrile. While specific conditions and reagents may vary based on patented procedures, a general synthetic route is outlined below.

Objective: To synthesize 2-Chloro-4,6-dimethoxypyrimidine from readily available starting materials.

Key Steps:

  • Formation of 1,3-dimethyl malononitrile diamidine dihydrochloride: This initial step typically involves the reaction of malononitrile and methanol in the presence of an acid chloride, such as acetyl chloride. This reaction forms the key intermediate, 1,3-dimethyl malononitrile diamidine dihydrochloride.

  • Reaction with Cyanamide: The dihydrochloride intermediate is then reacted with cyanamide and a base, such as sodium bicarbonate, to produce 3-amino-3-methoxy-N-nitrile-2-propionamidine.

  • Cyclization and Chlorination: In the final step, 3-amino-3-methoxy-N-nitrile-2-propionamidine undergoes cyclization and chlorination in the presence of hydrogen chloride to yield the final product, 2-Chloro-4,6-dimethoxypyrimidine. The reaction is typically carried out in a solvent like methanol at a controlled temperature.

  • Purification: The crude product is then purified through crystallization to obtain high-purity 2-Chloro-4,6-dimethoxypyrimidine.

This synthetic approach offers a reliable method for producing this important intermediate, with reported yields being favorable for industrial applications.

Synthetic Workflow Diagram

The following diagram illustrates the generalized synthetic pathway for this compound.

Synthesis_Workflow A Malononitrile + Methanol B 1,3-dimethyl malononitrile diamidine dihydrochloride A->B Acetyl Chloride C 3-amino-3-methoxy-N-nitrile- 2-propionamidine B->C Cyanamide, Sodium Bicarbonate D This compound C->D Hydrogen Chloride, Methanol

Generalized synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in both the agrochemical and pharmaceutical industries.

  • Agrochemicals: It serves as a crucial precursor for the synthesis of several modern herbicides. Its structure allows for the creation of active ingredients that target specific weeds with high efficacy.

  • Pharmaceuticals: In drug development, this compound is utilized as a building block for creating novel therapeutic agents. Its pyrimidine core is a common scaffold in medicinal chemistry for targeting a wide range of biological pathways.

The continued use of this compound in these fields underscores its importance in the development of new and effective chemical entities.

References

Physical properties of 2-Chloro-4,6-dimethoxypyridine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Disclaimer: This technical guide addresses the physical properties of 2-Chloro-4,6-dimethoxypyrimidine . Extensive searches did not yield specific data for "2-Chloro-4,6-dimethoxypyridine." Due to the similarity in nomenclature, it is plausible that the request pertained to the widely documented pyrimidine derivative. The following data is exclusively for 2-Chloro-4,6-dimethoxypyrimidine.

This document provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 2-Chloro-4,6-dimethoxypyrimidine. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and agrochemical synthesis.

Physical and Chemical Properties

2-Chloro-4,6-dimethoxypyrimidine is a versatile chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and herbicides.[1][2] Its chemical structure, featuring a pyrimidine core with chloro and dimethoxy substitutions, imparts specific reactivity and solubility characteristics.[1]

Table 1: Physical Properties of 2-Chloro-4,6-dimethoxypyrimidine

PropertyValueSource(s)
Melting Point 100 - 105 °C[1][3]
101.5 - 102.5 °C[4]
101.0 - 105.0 °C[5]
Boiling Point 317.1 ± 22.0 °C at 760 mmHg[2]
Molecular Formula C6H7ClN2O2[1][3]
Molecular Weight 174.58 g/mol [1][3]
Appearance White to light yellow powder or crystal[1][5]

Experimental Protocols

Determination of Melting Point

While specific experimental details for the cited melting points are not exhaustively provided in the search results, a general methodology can be inferred. The melting point of a crystalline solid like 2-Chloro-4,6-dimethoxypyrimidine is typically determined using a melting point apparatus.

  • Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.

  • Procedure:

    • A small, dry sample of the purified crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

  • Purification: The precision of the melting point is indicative of the sample's purity. One of the cited values was obtained after purification by silica gel chromatography.[4]

Determination of Boiling Point

The boiling point is a key physical constant for a liquid. However, for a high-boiling solid like 2-Chloro-4,6-dimethoxypyrimidine, this value is often predicted or determined under reduced pressure. The provided boiling point is a calculated value.[2]

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

The synthesis of 2-Chloro-4,6-dimethoxypyrimidine is a critical process for its application as an intermediate. One documented method involves the diazotization of 2-amino-4,6-dimethoxypyrimidine.[4][6] A generalized workflow for this synthesis is outlined below.

G cluster_synthesis Synthesis Workflow start Start: 2-amino-4,6-dimethoxypyrimidine in HCl diazotization Diazotization: Add NaNO2 at -15°C start->diazotization neutralization Neutralization: Add NaOH to pH 7 at -5°C diazotization->neutralization filtration Filtration: Collect crude product neutralization->filtration extraction Extraction: with Ethyl Acetate filtration->extraction purification Purification: Silica Gel Chromatography extraction->purification product Final Product: 2-Chloro-4,6-dimethoxypyrimidine purification->product

Caption: Synthesis workflow of 2-Chloro-4,6-dimethoxypyrimidine.

References

A Technical Guide to the Solubility and Stability of 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and detailed protocols for the evaluation of solubility and stability of 2-Chloro-4,6-dimethoxypyridine (CAS No. 13223-25-1). This versatile chemical intermediate is utilized in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solubility and stability is critical for its effective use in research and development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₇ClN₂O₂[1][3]
Molecular Weight 174.58 g/mol [1][3]
Melting Point 101 - 105 °C[1]
Boiling Point 317.1 ± 22.0 °C at 760 mmHg (Predicted)[2]
Density 1.3 ± 0.1 g/cm³ (Predicted)[2]
Appearance White to light yellow powder/crystal[1][2]
Purity ≥ 98% (GC)[1]

Solubility Profile

Qualitative Solubility of a Structural Analog (6-chloro-2,4-dimethoxypyrimidine)

SolventSolubility
ChloroformSoluble
Ethyl AcetateSoluble
MethanolSoluble

A detailed experimental protocol for the quantitative determination of solubility is provided below.

Experimental Protocol: Quantitative Solubility Determination by HPLC

This protocol outlines the equilibrium solubility assay using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF)

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[4]

  • Sample Filtration:

    • After equilibration, allow the solution to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[4][5]

  • Sample Dilution:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the diluted sample solution into the HPLC system.[4]

  • Quantification:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Filter supernatant (0.45 µm filter) B->C D Dilute filtered solution C->D G Inject diluted sample D->G E Prepare standard solutions F Generate calibration curve E->F H Determine concentration from calibration curve G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for Quantitative Solubility Determination by HPLC.

Stability Profile

The stability of this compound is crucial for its storage and handling. While it is generally stable under standard storage conditions, its stability under various stress conditions has not been extensively reported.[2] A forced degradation study is recommended to understand its degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of similar compounds, the following degradation pathways are plausible:

  • Hydrolysis: The chloro group at the 2-position and the methoxy groups at the 4- and 6-positions may be susceptible to hydrolysis under acidic or basic conditions. Hydrolysis of the chloro group would yield 4,6-dimethoxypyrimidin-2-ol, while hydrolysis of the methoxy groups could lead to the corresponding hydroxy derivatives.

  • Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

  • Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of various degradation products.

  • Dehalogenation: Under strongly reducing acidic conditions, such as with hydriodic acid, dehalogenation of the 2-chloro group to yield 4,6-dimethoxypyrimidine is a possibility.[6]

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to generate a sufficient amount of degradation products for identification and analytical method development.[7][8]

Objective: To identify potential degradation products and degradation pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable organic solvent (in which the compound is soluble and stable)

  • Photostability chamber

  • Oven

  • HPLC or LC-MS system

Procedure:

A solution of this compound is subjected to the following stress conditions in parallel:

  • Acidic Hydrolysis:

    • Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.

  • Basic Hydrolysis:

    • Treat the sample solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified period.

  • Oxidative Degradation:

    • Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation:

    • Expose a solid sample to dry heat in an oven at a temperature below its melting point (e.g., 80 °C).

  • Photolytic Degradation:

    • Expose a solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[9]

Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC or LC-MS, to separate and identify the degradation products.

  • A control sample, protected from stress conditions, should be analyzed concurrently.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) F Sample at time points A->F B Basic Hydrolysis (e.g., 0.1M NaOH, RT) B->F C Oxidative Degradation (e.g., 3% H₂O₂, RT) C->F D Thermal Degradation (Solid, e.g., 80°C) D->F E Photolytic Degradation (UV/Vis light) E->F G Neutralize (if necessary) F->G H Analyze by HPLC/LC-MS G->H I Identify Degradation Products H->I

Caption: Workflow for a Forced Degradation Study.

Summary

This technical guide provides essential information on the physicochemical properties, solubility, and stability of this compound. While specific quantitative data is limited, the provided experimental protocols offer a robust framework for researchers to determine these critical parameters. The outlined potential degradation pathways can guide the development of stable formulations and appropriate storage conditions. For any application, it is recommended to perform experimental verification of these properties.

References

Spectroscopic Analysis of 2-Chloro-4,6-dimethoxypyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyridine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This document aims to serve as a resource for researchers by compiling and presenting relevant spectroscopic information. Due to the absence of published experimental spectra for this compound, this guide provides data for closely related compounds. By examining the spectral properties of these analogues, researchers can infer expected values and patterns for the target compound.

Spectroscopic Data of Analogous Compounds

The following sections present spectroscopic data for three analogous compounds:

  • 2-Chloro-4,6-dimethoxypyrimidine: This compound is isoelectronic with the target molecule, with the key difference being the presence of a second nitrogen atom in the aromatic ring.

  • 2,6-dimethoxypyridine: This analogue allows for the examination of the effect of two methoxy groups on the pyridine ring without the chloro-substituent.

  • 2-Chloro-6-methoxypyridine: This compound provides insight into the influence of a chloro and a methoxy group on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data of Analogous Compounds

CompoundSolventChemical Shift (δ) ppm
2,6-dimethoxypyridine CDCl₃7.45 (t), 6.28 (d), 3.89 (s)[1]
2-Chloro-6-methoxypyridine CDCl₃7.55 (t), 6.85 (d), 6.65 (d), 3.9 (s)

Table 2: ¹³C NMR Data of Analogous Compounds

CompoundSolventChemical Shift (δ) ppm
2-Chloro-6-methoxypyridine CDCl₃163.8, 149.5, 140.0, 115.3, 108.9, 53.6[2]
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of Analogous Compounds

CompoundSample PrepKey Absorption Bands (cm⁻¹)
2-Chloro-4,6-dimethoxypyrimidine KBr-PelletRing stretching: ~1580, 1567, 1480, 1400 cm⁻¹[3]
2,6-dimethoxypyridine Liquid FilmC-H stretching, C=N stretching, C-O stretching[4]
2-Chloro-6-methoxypyridine NeatC-H stretching, C=N stretching, C-O stretching, C-Cl stretching[2]
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of Analogous Compounds

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
2,6-dimethoxypyridine Electron Ionization (EI)139[5]Loss of a methyl group (•CH₃)[5]
2-Chloro-6-methoxypyridine GC-MS143[2]Not specified

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Employ proton decoupling. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are commonly used.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples (Neat): Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Information IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While direct spectroscopic data for this compound is not currently available in the public domain, this guide provides valuable reference data from structurally similar compounds. The presented NMR, IR, and MS data for 2-Chloro-4,6-dimethoxypyrimidine, 2,6-dimethoxypyridine, and 2-Chloro-6-methoxypyridine, along with generalized experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this and related compounds. It is recommended that any future work on this compound include the publication of its full spectroscopic data to enrich the scientific literature.

References

Synonyms and alternative names for 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "2-Chloro-4,6-dimethoxypyridine" predominantly yield results for the pyrimidine analogue, 2-Chloro-4,6-dimethoxypyrimidine. Due to the extensive availability of data for the pyrimidine derivative and the scarcity of information on the pyridine counterpart, this guide will focus exclusively on 2-Chloro-4,6-dimethoxypyrimidine.

This technical guide is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It provides a comprehensive overview of 2-Chloro-4,6-dimethoxypyrimidine, including its chemical identity, physical and chemical properties, synthesis protocols, and its applications as a key chemical intermediate.

Synonyms and Alternative Names

2-Chloro-4,6-dimethoxypyrimidine is known by several alternative names in chemical literature and commercial listings. Proper identification is crucial for sourcing and in experimental records.

TypeName
IUPAC Name 2-chloro-4,6-dimethoxypyrimidine
CAS Number 13223-25-1
Common Synonyms 4,6-dimethoxy-2-chloropyrimidine
4,6-diMethoxypyriMidine-2-chloro
Other Identifiers EC Number: 603-561-5
PubChem CID: 5152323
MDL Number: MFCD00274530

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2-Chloro-4,6-dimethoxypyrimidine. These data are essential for experimental design, safety assessments, and quality control.

PropertyValueReference(s)
Molecular Formula C₆H₇ClN₂O₂[1]
Molecular Weight 174.58 g/mol [1]
Appearance White to light yellow powder or crystals[1]
Melting Point 100-105 °C[1]
Boiling Point 317.1 ± 22.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 145.6 ± 22.3 °C[1]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]
Purity (Assay) ≥98.0% (GC) to ≥99.0%[1]
Solubility Insoluble in water; soluble in toluene, isopropanol
Polar Surface Area 44.24 Ų[1]

Experimental Protocols: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

The synthesis of 2-Chloro-4,6-dimethoxypyrimidine can be achieved through various routes. Below are detailed protocols adapted from patent literature, providing a basis for laboratory-scale synthesis.

Synthesis from Malononitrile (Multi-step)

This common industrial method involves a three-step process starting from malononitrile.[2][3]

Step 1: Salt Formation (Synthesis of 1,3-Dimethyl Malonamidine Dihydrochloride)

  • Reactants: Malononitrile, anhydrous methanol, acetyl chloride.[2]

  • Procedure:

    • Charge a reaction vessel with 66g of malononitrile and 204.8g of anhydrous methanol.[2]

    • Slowly add 353.25g of acetyl chloride dropwise into the mixture while maintaining the reaction temperature at 10-15 °C. The addition should take approximately 8 hours.[2]

    • After the addition is complete, continue the reaction with heat preservation for an additional 2 hours.[2]

    • Filter the resulting solid under a nitrogen atmosphere to obtain the wet product of 1,3-dimethyl malonamidine dihydrochloride.[2]

Step 2: Cyanamide Reaction (Synthesis of 3-Amino-3-methoxy-N-nitrile-2-propionamidine)

  • Reactants: 1,3-Dimethyl malonamidine dihydrochloride, sodium bicarbonate, sodium hydroxide, water, 50% cyanamide solution.[2]

  • Procedure:

    • Prepare an alkali liquor by dissolving 20g of sodium bicarbonate and 30g of sodium hydroxide in 500g of water.[2]

    • Add the 1,3-dimethyl propionamidine dihydrochloride from Step 1 to the alkali liquor in a reaction kettle, controlling the temperature between -5 and 0 °C.[2]

    • Slowly add 110g of a 50% cyanamide solution, maintaining the reaction pH between 5 and 7.[2]

    • After the addition, allow the temperature to slowly rise to 18 °C and maintain for 10 hours.[2]

    • Filter, wash, and dry the resulting precipitate to obtain 3-amino-3-methoxy-N-cyano-2-propionamidine.[2]

Step 3: Condensation and Chlorination (Synthesis of 2-Chloro-4,6-dimethoxypyrimidine)

  • Reactants: 3-Amino-3-methoxy-N-nitrile-2-propionamidine, methanol, hydrogen chloride gas.[2]

  • Procedure:

    • Add 131g of 3-amino-3-methoxy-N-nitrile-2-propionamidine and 620g of methanol to a reaction kettle.[2]

    • Slowly introduce 110g of hydrogen chloride gas, controlling the reaction temperature at 5 °C.[2]

    • After the gas introduction is complete, maintain the temperature for 2 hours.[2]

    • Wash the reaction mixture with water until neutral.[2]

    • Evaporate approximately 80% of the solvent.[2]

    • Cool the mixture to 5 °C to precipitate the product.[2]

    • Filter and dry the crystals to obtain 2-chloro-4,6-dimethoxypyrimidine. This method reports a yield of 82.1% with a purity of 99.6%.[2]

Synthesis via Diazotization of 2-Amino-4,6-dimethoxypyrimidine

An alternative, though potentially lower-yielding, method involves the diazotization of the corresponding amino-pyrimidine.[3]

  • Reactants: 2-Amino-4,6-dimethoxypyrimidine, concentrated hydrochloric acid, sodium nitrite.

  • Procedure:

    • Dissolve 2-amino-4,6-dimethoxypyrimidine in concentrated hydrochloric acid and cool the solution to approximately 0 °C.

    • Slowly add a solution of sodium nitrite in water while maintaining a low temperature.

    • This reaction generates a diazonium salt intermediate, which is then converted to the chloro-derivative. Note: This method is reported to have yields as low as 30%.[3]

Applications in Synthesis

2-Chloro-4,6-dimethoxypyrimidine is a versatile building block, primarily utilized in the agrochemical industry. Its potential in pharmaceutical synthesis is also noted, though less documented with specific examples.

Agrochemicals: Herbicide Synthesis

The primary application of this compound is as a key intermediate in the production of pyrimidine salicylic acid series herbicides.[1] These herbicides are known for their high efficacy and are crucial for weed management in various crops.

Key Herbicides Synthesized from 2-Chloro-4,6-dimethoxypyrimidine:

  • Bispyribac-sodium (CAS 125401-75-4): A selective, post-emergence herbicide used for the control of grasses and broadleaf weeds in rice cultivation.[1]

  • Pyrithiobac-sodium (CAS 123343-16-8): A herbicide used to control broadleaf weeds in cotton and other crops.

  • Pyribenzoxim (CAS 168088-61-7): A broad-spectrum herbicide effective against grassy and broadleaf weeds in rice and wheat fields.[1]

Pharmaceutical and Other Applications

While the most prominent role of 2-Chloro-4,6-dimethoxypyrimidine is in agrochemicals, some sources indicate its utility as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.[4] It is also used in biochemical research to study enzyme inhibition and cellular processes.[4] Additionally, its stable and reactive nature makes it a candidate for applications in material science and the synthesis of dyes and pigments.[4]

Mandatory Visualizations

Synthesis Workflow of 2-Chloro-4,6-dimethoxypyrimidine

The following diagram illustrates the multi-step synthesis of 2-Chloro-4,6-dimethoxypyrimidine from malononitrile, as detailed in the experimental protocols.

G A Malononitrile + Methanol B 1,3-Dimethyl Malonamidine Dihydrochloride A->B Acetyl Chloride (Salt Formation) C 3-Amino-3-methoxy-N-nitrile- 2-propionamidine B->C Cyanamide + Alkali (Cyanamide Reaction) D 2-Chloro-4,6-dimethoxypyrimidine C->D HCl gas + Methanol (Condensation/Chlorination)

Caption: Multi-step synthesis of 2-Chloro-4,6-dimethoxypyrimidine.

Role as a Chemical Intermediate

This diagram illustrates the role of 2-Chloro-4,6-dimethoxypyrimidine as a versatile intermediate in the synthesis of various bioactive compounds.

G A 2-Chloro-4,6-dimethoxypyrimidine B Herbicides (e.g., Bispyribac-sodium, Pyribenzoxim) A->B Nucleophilic Substitution / Coupling Reactions C Pharmaceuticals (Potential) (e.g., Antiviral, Anticancer agents) A->C Further Functionalization D Biochemical Probes (for enzyme inhibition studies) A->D Derivatization

Caption: 2-Chloro-4,6-dimethoxypyrimidine as a versatile chemical intermediate.

References

An In-Depth Technical Guide to the Purity and Assay of Commercially Available 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay of commercially available 2-Chloro-4,6-dimethoxypyridine (CAS No. 13223-25-1). This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its quality crucial for research and development. This document details common analytical methods for purity and assay determination, potential impurities, and relevant biological signaling pathways where pyrimidine derivatives play a significant role.

Commercial Purity Specifications

Commercially available this compound is typically offered at a high purity level, essential for its use in sensitive synthetic applications. The specifications from various suppliers are summarized below.

ParameterTypical SpecificationAnalytical Method
Purity/Assay ≥98.0%[1]Gas Chromatography (GC)
Appearance White to light yellow crystalline powderVisual
Melting Point 101-105 °CCapillary Method

Analytical Methodologies for Purity and Assay Determination

Accurate determination of the purity and assay of this compound is critical for quality control. The most common and reliable methods employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is the most frequently cited method for determining the purity of this compound by commercial suppliers. It is well-suited for analyzing this volatile compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis. For impurity identification, a Mass Spectrometer (MS) detector can be used.

  • Column: A non-polar capillary column, such as a TG-5-SilMS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector. A split ratio of 1:50 is a good starting point.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent like acetone or ethyl acetate.

  • Injection Volume: 1 µL.

  • Data Analysis: Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a versatile technique for the analysis of pyrimidine derivatives and can be used for both purity determination and the separation and quantification of potential impurities.[2][3]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good choice.[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 20%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 260-280 nm).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (initial composition) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Data Analysis: Purity is calculated using the area percent method. For assay determination against a reference standard, a calibration curve should be prepared.

Quantitative NMR (qNMR) for Absolute Purity (Assay)

qNMR is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[5][6][7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that is soluble in the same deuterated solvent and has signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are suitable choices for many organic compounds.

  • Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methoxy protons) and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Potential Impurities

Understanding the potential impurities in commercially available this compound is crucial for researchers, as these can affect reaction outcomes and biological activity. Impurities can arise from the synthetic route or degradation.[8]

A common synthesis method involves the diazotization of 2-amino-4,6-dimethoxypyrimidine.[9] Another route starts from malononitrile.[9] Based on these synthetic pathways, potential impurities could include:

Impurity NameStructurePotential Origin
2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine structureUnreacted starting material
4-Chloro-2,6-dimethoxypyrimidine 4-Chloro-2,6-dimethoxypyrimidine structureIsomeric impurity from synthesis
2-Hydroxy-4,6-dimethoxypyrimidine 2-Hydroxy-4,6-dimethoxypyrimidine structureHydrolysis product
Unidentified byproducts -From side reactions during synthesis

The analytical methods described in section 2, particularly HPLC and GC-MS, are suitable for the detection and quantification of these potential impurities.

Role in Drug Discovery and Relevant Signaling Pathways

While this compound is primarily a synthetic intermediate, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active molecules.[10] Derivatives of this and similar pyrimidines are frequently investigated as inhibitors of key signaling pathways implicated in diseases like cancer.

Pyrimidine Derivatives as Kinase Inhibitors

Many pyrimidine-based compounds act as competitive inhibitors at the ATP-binding site of protein kinases due to their structural similarity to adenine. Two critical signaling pathways often targeted by pyrimidine derivatives are the PI3K/Akt/mTOR and PIM kinase pathways.

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12][13] Pyrimidine-based inhibitors can target various kinases within this cascade.[14]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PyrimidineInhibitor Pyrimidine-based Inhibitor PyrimidineInhibitor->PI3K PyrimidineInhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine-based compounds.

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation.[15][16] Several pyrimidine-containing molecules have been developed as PIM kinase inhibitors.[17][18]

PIM_Kinase_Pathway Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Transcription Downstream Downstream Targets (e.g., Bad, c-Myc) PIM->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival PyrimidineInhibitor Pyrimidine-based Inhibitor PyrimidineInhibitor->PIM

Caption: Inhibition of PIM kinase signaling by pyrimidine-based compounds.

Pyrimidine Biosynthesis Pathways

The synthesis of pyrimidine nucleotides is fundamental for DNA and RNA production and is essential for cell proliferation. There are two main pathways for pyrimidine biosynthesis: the de novo pathway and the salvage pathway.[19][20][21][22] These pathways are often upregulated in cancer cells, making them attractive targets for therapeutic intervention.

This pathway synthesizes pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine.[22][23]

De_Novo_Pyrimidine_Synthesis Precursors Bicarbonate, Aspartate, Glutamine Carbamoyl_P Carbamoyl Phosphate Precursors->Carbamoyl_P Orotate Orotate Carbamoyl_P->Orotate multiple steps UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUMP->dTMP dTMP->DNA_RNA

Caption: Overview of the de novo pyrimidine biosynthesis pathway.

This pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[22][24][25]

Pyrimidine_Salvage_Pathway Degradation DNA/RNA Degradation Bases Uracil, Thymine, Cytosine Degradation->Bases Nucleosides Uridine, Thymidine, Cytidine Bases->Nucleosides Nucleotides UMP, TMP, CMP Nucleosides->Nucleotides Kinases DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA

Caption: Overview of the pyrimidine salvage pathway.

Conclusion

A thorough understanding of the purity and assay of this compound is paramount for its effective use in research and development. This guide has provided an overview of the typical commercial specifications, detailed experimental protocols for its analysis using GC, HPLC, and qNMR, and a discussion of potential impurities. Furthermore, the relevance of the pyrimidine scaffold in drug discovery has been highlighted with a focus on key cancer-related signaling pathways. The provided methodologies and information will aid researchers, scientists, and drug development professionals in ensuring the quality of their starting materials and in the design of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-4,6-dimethoxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyridine is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a reactive chlorine atom and two activating methoxy groups on a pyrimidine ring, makes it an invaluable building block in the agrochemical and pharmaceutical industries.[2] This document provides detailed application notes and experimental protocols for its use in various synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 13223-25-1[1]
Molecular Formula C₆H₇ClN₂O₂[1][3]
Molecular Weight 174.58 g/mol [1][3]
Appearance White to slightly yellow powder[1]
Melting Point 100-105 °C[1]
Boiling Point ~317.1 °C at 760 mmHg[1]
Density ~1.3 g/cm³[1]
Solubility Soluble in various organic solvents[2]

Key Applications in Organic Synthesis

The reactivity of the C2-chloro substituent allows for a range of functionalizations, making this compound a versatile precursor for more complex molecules.

Intermediate in Agrochemical Synthesis

One of the most significant applications of this compound is as a crucial intermediate in the production of pyrimidine salicylic acid series herbicides.[1] It is a key building block for herbicides such as Bispyribac-sodium, Pyribenzoxim, and Pyrithiobac-sodium, which are vital for weed control in agriculture.[1][4]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. 2-Chloro-4,6-dimethoxypyrimidine readily participates in this reaction with various aryl and heteroaryl boronic acids.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Benzo[b]furan-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄MeOH/THF>95[5]
3-Furan boronic acidPd(OAc)₂ / SPhosK₃PO₄MeOH/THF~80[5]
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O51 (for 2-chloro-4-phenylpyrimidine)[6]
p-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O15 (di-coupled product)[6]

This reaction is a cornerstone for forming C-N bonds, coupling aryl halides with amines.[7][8] It allows for the synthesis of 2-amino-4,6-dimethoxypyrimidine derivatives, which are prevalent scaffolds in medicinal chemistry.[2]

Caption: General scheme of the Buchwald-Hartwig amination.

Typical Conditions for Buchwald-Hartwig Amination

AmineCatalyst/LigandBaseSolventTemperatureReference
Primary/Secondary AminesPd₂(dba)₃ / XantphosCs₂CO₃ or K₃PO₄Dioxane or Toluene80-110 °C[8][9]
AnilinesPd(OAc)₂ / BINAPNaOt-BuToluene100 °C[7][9]
Heterocyclic AminesPd(OAc)₂ / JosiphosNaOt-BuToluene100 °C[10]

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyrimidines.[11][12]

Typical Conditions for Sonogashira Coupling

AlkyneCatalystCo-catalystBaseSolventReference
Terminal AlkynesPd(PPh₃)₄CuIEt₃N or DiethylamineTHF or DMF[11][13]
Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyrimidine ring, enhanced by the methoxy groups, facilitates nucleophilic aromatic substitution. Strong nucleophiles can displace the C2-chloride. A notable example is the reaction with sodium methyl mercaptide to form 4,6-dimethoxy-2-methylthiopyrimidine, a key intermediate for certain herbicides.[4]

Quantitative Data for Nucleophilic Substitution

NucleophileReagentSolventTemperatureYield (%)Reference
Sodium methyl mercaptide25% NaSMeMethanol45-50 °C95.6[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-4,6-dimethoxypyrimidine with an arylboronic acid.[14]

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Cl-pyrimidine, Boronic Acid, Catalyst, Base in Schlenk tube B Seal, Evacuate, and Backfill with Argon (3x) A->B C Add Anhydrous Solvent (e.g., 1,4-dioxane) B->C D Heat to Desired Temperature (e.g., 80-110 °C) C->D E Stir for 2-24 hours D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Dilute with Organic Solvent and Water G->H I Extract Aqueous Layer (3x) H->I J Combine Organic Layers, Dry, and Concentrate I->J K Purify by Column Chromatography J->K

Caption: Generalized workflow for cross-coupling reactions.

Procedure:

  • In an oven-dried Schlenk tube, combine 2-Chloro-4,6-dimethoxypyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.[14]

  • Cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[14]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4,6-dimethoxypyrimidine.

Protocol 2: Nucleophilic Substitution with Sodium Methyl Mercaptide

This protocol details the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine.[4]

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol)

  • 25% Sodium methyl mercaptide solution (30.1 g, 107 mmol)

  • Tetrabutylammonium bromide (1.6 g, 5 mmol)

  • Methanol (80 mL)

  • Isopropanol and water for recrystallization

Procedure:

  • In a reaction flask, combine 2-Chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, sodium methyl mercaptide solution, and methanol.[4]

  • Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.[4]

  • During the reaction, an off-white precipitate will form.

  • After 2 hours, cool the mixture and collect the precipitate by vacuum filtration.

  • Wash the collected solid with cool water.

  • Recrystallize the solid from an isopropanol:water (2:1) mixture to yield pure 4,6-dimethoxy-2-methylthiopyrimidine as colorless crystals. The reported yield is 95.6%.[4]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.

References

2-Chloro-4,6-dimethoxypyrimidine: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and two methoxy groups, allow for facile and selective functionalization, making it an attractive starting material for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of 2-chloro-4,6-dimethoxypyrimidine in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. Detailed experimental protocols and data are presented to guide researchers in leveraging this valuable chemical entity for drug discovery and development.

While the user's initial query specified "2-Chloro-4,6-dimethoxypyridine," extensive research has revealed that the pyrimidine analogue, 2-Chloro-4,6-dimethoxypyrimidine, is the predominantly utilized and documented compound in this context. It is highly probable that the query intended to address the pyrimidine scaffold.

Key Applications in Medicinal Chemistry

The pyrimidine core is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] 2-Chloro-4,6-dimethoxypyrimidine serves as a key intermediate in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer compounds.[2] The reactivity of the C2-chloro substituent enables its displacement through nucleophilic aromatic substitution (SNAr) or its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide range of substituents, facilitating the exploration of chemical space and the optimization of pharmacological properties.

A significant area of application for this building block is in the development of kinase inhibitors . Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrimidine scaffold can mimic the adenine ring of ATP, enabling compounds to bind to the ATP-binding site of kinases and modulate their activity.

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules from 2-chloro-4,6-dimethoxypyrimidine typically involves the functionalization of the C2 position. Two of the most common and powerful methods are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom by various nucleophiles, such as amines, thiols, and alcohols. This reaction is a straightforward and efficient method for introducing diverse functionalities.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between the pyrimidine core and an aryl or heteroaryl boronic acid. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyrimidine derivatives, which are common motifs in kinase inhibitors.

Application in Kinase Inhibitor Synthesis: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.[3] Pyrimidine-based molecules have shown significant promise as Aurora kinase inhibitors.[1] While many reported syntheses of pyrimidine-based Aurora kinase inhibitors start with di- or tri-chlorinated pyrimidines, the principles of sequential functionalization are directly applicable to derivatives of 2-chloro-4,6-dimethoxypyrimidine.

A common synthetic strategy involves the sequential substitution of chlorine atoms on a pyrimidine core. For instance, a related starting material, 2,4,6-trichloropyrimidine, can be selectively functionalized at the C4, C2, and C6 positions.[4] A similar approach can be envisioned for di-substituted pyrimidines, where the reactivity of each position can be tuned by the existing substituents.

Experimental Protocols

The following are generalized protocols for key reactions involving 2-chloro-4,6-dimethoxypyrimidine and related scaffolds.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Desired amine (e.g., a substituted aniline or a heterocyclic amine)

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., THF, 1-pentanol)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of 2-chloro-4,6-dimethoxypyrimidine (1.0 eq) in the chosen solvent, add the desired amine (1.1-1.5 eq) and triethylamine (1.5-2.0 eq).

  • Heat the reaction mixture at a suitable temperature (e.g., 50-140 °C) for the required time (typically 2-16 hours), monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature and quench with water or brine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4,6-dimethoxypyrimidine derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, KF)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and stir for 2-24 hours.[5] Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4,6-dimethoxypyrimidine derivative.

Data Presentation

The following tables summarize representative data for compounds synthesized from pyrimidine scaffolds, highlighting their potential as kinase inhibitors.

Table 1: Physical and Chemical Properties of 2-Chloro-4,6-dimethoxypyrimidine

PropertyValueReference
CAS Number13223-25-1[6]
Molecular FormulaC₆H₇ClN₂O₂[6]
Molecular Weight174.58 g/mol [7]
Melting Point100-105 °C[6]
Boiling Point317.1 ± 22.0 °C at 760 mmHg[6]
AppearanceWhite to light yellow powder[6]

Table 2: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell LineReference
Compound 13 Aurora A38.6 ± 7.0-[4]
Compound 25 (Prodrug of 13) -< 200 (proliferation)SCLC[3][4]
Compound 100 EGFR-L858R/T790M/C797S5.51-[8]
Compound 72 FAK27.4-[8]
Compound SP2 VEGFR-26820-[9]

Visualization of Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway and Inhibition

The following diagram illustrates the role of Aurora A kinase in cell cycle progression and how its inhibition by a pyrimidine-based inhibitor can lead to cell cycle arrest and apoptosis.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora A Kinase Signaling cluster_2 Therapeutic Intervention G2 G2 Phase M M Phase (Mitosis) G2->M Centrosome Centrosome Maturation CellCycleArrest Cell Cycle Arrest M->CellCycleArrest Leads to Spindle Spindle Assembly Centrosome->Spindle AuroraA Aurora A Kinase AuroraA->G2 PLK1 PLK1 AuroraA->PLK1 Activates MYC MYC Oncoprotein Stabilization AuroraA->MYC Stabilizes Pyrimidine_Inhibitor Pyrimidine-Based Aurora A Inhibitor Pyrimidine_Inhibitor->AuroraA Inhibits Apoptosis Apoptosis

Caption: Aurora A kinase pathway and its inhibition.

General Synthetic Workflow for Pyrimidine-Based Inhibitors

This diagram outlines a typical workflow for the synthesis and evaluation of pyrimidine-based kinase inhibitors starting from 2-chloro-4,6-dimethoxypyrimidine.

Synthetic_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Chloro-4,6-dimethoxypyrimidine Coupling SNAr or Suzuki Coupling Start->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Kinase Inhibition Assay Characterization->Screening Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Screening->Cell_Assay Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization

Caption: Synthetic and evaluation workflow.

Conclusion

2-Chloro-4,6-dimethoxypyrimidine is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its utility in constructing kinase inhibitors, among other bioactive molecules, is well-documented. The straightforward functionalization through established synthetic protocols, such as nucleophilic aromatic substitution and Suzuki-Miyaura coupling, allows for the rapid generation of diverse chemical libraries for drug discovery. The information and protocols provided herein serve as a valuable resource for researchers aiming to exploit the potential of this important heterocyclic scaffold in their drug development endeavors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and guidelines for the Suzuki coupling of 2-Chloro-4,6-dimethoxypyridine with various aryl and heteroaryl boronic acids. The resulting 2-aryl-4,6-dimethoxypyridine scaffolds are valuable intermediates in the synthesis of biologically active molecules and functional materials. Due to the electron-donating nature of the methoxy groups, this compound can be a challenging substrate, requiring careful optimization of reaction conditions.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process involving an organohalide and an organoboron compound in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) species.

Key Reaction Components and Considerations

Successful Suzuki coupling of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

  • Palladium Precatalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice, although more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), can offer improved reactivity for challenging substrates.

  • Ligands: For less reactive chloro-pyridines, the use of specialized ligands is often necessary to facilitate the oxidative addition step and enhance catalyst stability. Buchwald and Fu have developed a range of highly effective biarylphosphine ligands for this purpose.

  • Base: The choice of base is critical for the activation of the boronic acid and to facilitate the transmetalation step. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically carried out in aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water to aid in the dissolution of the base and facilitate the reaction. The choice of solvent can influence the reaction temperature and the solubility of the reagents.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is a general method suitable for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Place the sealed flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for less reactive substrates.

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the base (e.g., K₃PO₄, 1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.015 mmol, 3 mol%).

  • Add the degassed solvent system (e.g., 3 mL of 1,4-dioxane and 0.75 mL of water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-120 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of structurally similar chloro-substituted pyridines and pyrimidines. This data can serve as a guide for optimizing the reaction of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane1002471
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (MW)0.25>95 (conv.)
36-Chloro-2,4-diaminopyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O (3:1)801678
42-ChloropyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/EtOH/H₂O (4:1:1)801292

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation ArPdR Ar-Pd(II)Ln-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-4,6-dimethoxypyridine (Ar-R) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add this compound,  boronic acid, and base to a dry flask. Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar or N2 (3x). Setup->Inert AddCat Add Palladium Catalyst and Solvent. Inert->AddCat React Heat Reaction Mixture (Conventional or Microwave). AddCat->React Monitor Monitor Reaction Progress (TLC/LC-MS). React->Monitor Workup Aqueous Work-up: - Dilute with organic solvent, wash with water and brine. Monitor->Workup Reaction Complete Purify Purification: - Dry, concentrate, and perform column chromatography. Workup->Purify Product Isolated Product: 2-Aryl-4,6-dimethoxypyridine Purify->Product

Caption: General experimental workflow for Suzuki coupling reactions.

Logical_Relationships Goal Synthesis of 2-Aryl-4,6-dimethoxypyridine Reaction Suzuki-Miyaura Coupling Goal->Reaction Substrates Reactants Reaction->Substrates Conditions Reaction Conditions Reaction->Conditions ArylHalide This compound Substrates->ArylHalide BoronicAcid Arylboronic Acid Substrates->BoronicAcid Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Conditions->Catalyst Base Base (e.g., K2CO3, K3PO4) Conditions->Base Solvent Solvent (e.g., Dioxane/H2O) Conditions->Solvent Temperature Temperature (e.g., 80-120 °C) Conditions->Temperature

Caption: Key components and their relationship in the Suzuki coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals. The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Chloro-4,6-dimethoxypyridine, a key heterocyclic building block. The electron-rich nature of the dimethoxypyridine ring and the presence of a chloro leaving group present specific challenges and require careful optimization of reaction conditions to achieve high yields and purity. These notes are intended to guide researchers in developing robust and efficient synthetic procedures.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 4,6-dimethoxypyridin-2-amine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle, while the base plays a crucial role in the deprotonation of the amine.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines, based on established methodologies for structurally similar chloro-heterocycles.[1] Researchers should note that these are starting points, and optimization is often necessary for specific substrates.

Amine SubstratePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene10012-2485-95
p-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1101880-90
MorpholinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Toluene1001690-98
n-ButylaminePd(OAc)₂ (3)BrettPhos (6)NaOt-Bu (1.5)Toluene901275-85
BenzylaminePd₂(dba)₃ (2)BINAP (3)K₂CO₃ (2.0)1,4-Dioxane1002480-90

Note: Yields are estimates based on literature for analogous reactions and will vary depending on the specific amine and precise reaction conditions.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol describes a general method for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, XPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), charge a dry reaction vessel equipped with a magnetic stir bar with the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Reagent Addition: To the same vessel, add the base (1.4-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the reaction vessel to achieve a concentration of 0.1-0.5 M with respect to this compound.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4,6-dimethoxypyridin-2-amine.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + R'R''NH - HCl (with base) Pd(II)_Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L - Ar-NR'R'' Product N-substituted-4,6-dimethoxypyridin-2-amine Reductive_Elimination->Product ArCl This compound ArCl->Oxidative_Addition Amine Primary or Secondary Amine Amine->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Pd-catalyst, Ligand, Base, this compound, and Amine setup->add_reagents add_solvent Add Anhydrous, Deoxygenated Solvent add_reagents->add_solvent reaction Heat Reaction Mixture (90-110 °C) add_solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Work-up: Cool, Dilute, Wash monitoring->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Inert Atmosphere: Ensure the reaction is carried out under strictly anhydrous and oxygen-free conditions, as the palladium catalyst is sensitive to air and moisture.

    • Catalyst and Ligand Choice: For the electron-rich this compound, a bulky and electron-rich phosphine ligand is crucial. Consider screening ligands such as Xantphos, RuPhos, or XPhos.

    • Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide is often effective. If substrate sensitivity is an issue, weaker bases like cesium carbonate or potassium phosphate can be trialed, potentially requiring higher temperatures or a more active catalyst system.

    • Temperature: Elevated temperatures (90-110 °C) are typically necessary to facilitate the oxidative addition of the chloro-substituent.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the chlorine is replaced by hydrogen, can sometimes be observed. Using a slight excess of the amine and ensuring strictly anhydrous conditions can help to minimize this pathway.

    • Homocoupling: Formation of biaryl byproducts can occasionally occur. Optimization of the catalyst-to-ligand ratio and temperature may be necessary to suppress this side reaction.

Safety Information

  • Palladium catalysts and phosphine ligands are often air and moisture-sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Synthesis of Herbicides Using 2-Chloro-4,6-dimethoxypyrimidine as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various herbicides utilizing 2-Chloro-4,6-dimethoxypyrimidine as a pivotal intermediate. The protocols are designed to be reproducible and are supplemented with quantitative data and visualizations to aid in research and development.

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a versatile chemical building block in the agrochemical industry, primarily serving as a precursor for the synthesis of highly effective and selective herbicides. Its chemical structure allows for facile nucleophilic substitution, making it an ideal starting material for creating a diverse range of herbicidal compounds. This document focuses on the synthesis of pyrimidine salicylic acid and sulfonylurea classes of herbicides, which are known for their potent inhibitory action on key plant enzymes.

Herbicide Synthesis Overview

The primary application of 2-Chloro-4,6-dimethoxypyrimidine in herbicide synthesis involves its conversion into various downstream intermediates, which are then coupled with other molecules to yield the final active ingredients. The main synthetic pathways covered in these notes are:

  • Synthesis of Pyrimidine Salicylic Acid Herbicides: This class of herbicides, including Bispyribac-sodium, Pyrithiobac-sodium, and Pyribenzoxim, is synthesized through the reaction of 2-Chloro-4,6-dimethoxypyrimidine or its derivatives with substituted benzoic acids.

  • Synthesis of Sulfonylurea Herbicides: Sulfonylurea herbicides such as Nicosulfuron, Rimsulfuron, and Bensulfuron-methyl are synthesized from 2-amino-4,6-dimethoxypyrimidine, an intermediate readily prepared from 2-Chloro-4,6-dimethoxypyrimidine. The synthesis involves the coupling of the aminopyrimidine with a sulfonyl isocyanate.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various herbicides, providing a comparative overview of reaction yields and physical properties.

Table 1: Synthesis of Pyrimidine Salicylic Acid Herbicides

HerbicideStarting MaterialsKey ReagentsSolventReaction ConditionsYield (%)Melting Point (°C)
Bispyribac-sodium 2-Chloro-4,6-dimethoxypyrimidine, 2,6-dihydroxybenzoic acidPotassium carbonate, Sodium methylsulfinateToluene, 1,4-dioxaneReflux, 8-10 hours84.1147.5-150.5
Pyrithiobac-sodium 2-Chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acidSodium carbonate, Sodium p-toluenesulfinateAcetonitrile80°C, 24 hours80.2232.2-234.6
Pyribenzoxim Bispyribac, DiphenylketoximeEDCI, 4-PPY1,2-dichloroethaneRoom temperature, 18 hours90.7-

Table 2: Synthesis of Sulfonylurea Herbicides from 2-amino-4,6-dimethoxypyrimidine

HerbicideKey IntermediateCoupling PartnerSolventReaction ConditionsYield (%)Purity (%)
Nicosulfuron 2-amino-4,6-dimethoxypyrimidine2-isocyanatosulfonyl-N,N-dimethylnicotinamide-40°C, 3 hours9598.5
Rimsulfuron 2-amino-4,6-dimethoxypyrimidine2-sulfamoylchloride-3-sulfonylethylpyridine----
Bensulfuron-methyl 2-amino-4,6-dimethoxypyrimidineo-(methyl formate)benzyl sulfonyl isocyanateDimethylbenzene50-90°C>90>97

Experimental Protocols

Protocol 1: Synthesis of Bispyribac-sodium

This protocol details the synthesis of the herbicide Bispyribac-sodium from 2-Chloro-4,6-dimethoxypyrimidine and 2,6-dihydroxybenzoic acid.[1]

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine (4.38 g, 25.0 mmol)

  • 2,6-dihydroxybenzoic acid (1.93 g, 12.6 mmol)

  • Sodium methylsulfinate (0.66 g, 6.3 mmol)

  • Potassium carbonate (5.17 g, 37.5 mmol)

  • Toluene (30 ml)

  • 1,4-dioxane (5 ml)

  • 10% Hydrochloric acid

  • Water

Procedure:

  • To a reaction flask, add 2-Chloro-4,6-dimethoxypyrimidine, 2,6-dihydroxybenzoic acid, sodium methylsulfinate, potassium carbonate, toluene, and 1,4-dioxane.[1]

  • Heat the mixture to reflux and maintain for 8-10 hours.[1]

  • After cooling, filter the reaction mixture. Wash the filter cake with toluene and recover the filtrate.

  • Dry the filter cake under vacuum and dissolve it in 30 ml of water.[1]

  • Adjust the pH of the aqueous solution to 1-3 with 10% hydrochloric acid to precipitate the product.[1]

  • Filter the precipitate, wash with water, and dry to obtain Bispyribac as an off-white solid.

  • To obtain the sodium salt, the product can be treated with a sodium base.

Protocol 2: Synthesis of Pyrithiobac-sodium

This protocol describes the synthesis of the herbicide Pyrithiobac-sodium.[2]

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol)

  • 2-chloro-6-mercaptobenzoic acid (9.45 g, 50 mmol)

  • Sodium p-toluenesulfinate (2.67 g, 15 mmol)

  • Sodium carbonate (9.75 g, 75 mmol)

  • Acetonitrile (80 ml)

  • 10% Hydrochloric acid

  • Water

Procedure:

  • In a reaction flask, combine 2-Chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid, sodium p-toluenesulfinate, and sodium carbonate in acetonitrile.[2]

  • Heat the mixture to 80°C and stir for 24 hours.[2]

  • Cool the reaction mixture and filter. Wash the filter cake with acetonitrile.

  • Recover the filtrate and dry the filter cake under vacuum.

  • Dissolve the dried filter cake in 80 ml of water and adjust the pH to 1-2 with 10% hydrochloric acid.[2]

  • Filter the resulting precipitate, wash with water, and dry to yield Pyrithiobac-sodium as a yellow solid.[2]

Protocol 3: Synthesis of Pyribenzoxim from Bispyribac

This protocol outlines the synthesis of Pyribenzoxim from Bispyribac.[3]

Materials:

  • Bispyribac (43.0 g, 100 mmol)

  • Diphenylketoxime (29.1 g, 150 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (23.3 g, 150 mmol)

  • 4-(Pyrrolidin-1-yl)pyridine (4-PPY) (2.53 g, 30 mmol)

  • 1,2-dichloroethane (788 ml)

  • Toluene

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve Bispyribac, diphenylketoxime, EDCI, and 4-PPY in 1,2-dichloroethane.[3]

  • Stir the reaction mixture at room temperature for 18 hours.[3]

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to recover the 1,2-dichloroethane and obtain the crude Pyribenzoxim product.

  • Recrystallize the crude product from toluene to yield white crystals of Pyribenzoxim.[3]

Protocol 4: General Synthesis of Sulfonylurea Herbicides

The synthesis of sulfonylurea herbicides from 2-amino-4,6-dimethoxypyrimidine generally involves the reaction with a substituted sulfonyl isocyanate.

Step 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine (Intermediate)

This intermediate is typically synthesized from 2-chloro-4,6-dimethoxypyrimidine by reaction with ammonia, or from other pyrimidine precursors. For the purpose of these protocols, it is assumed to be a starting material.

Step 2: Synthesis of Nicosulfuron

This protocol describes the synthesis of Nicosulfuron.[4]

Materials:

  • 2-amino-4,6-dimethoxypyrimidine (6.36 g)

  • 2-isocyanatosulfonyl-N,N-dimethylnicotinamide system

  • Sodium hydroxide solution

  • Hydrochloric acid solution

  • Methanol

Procedure:

  • Add 2-amino-4,6-dimethoxypyrimidine to a pre-synthesized 2-isocyanatosulfonyl-N,N-dimethylnicotinamide system.[4]

  • Carry out the reaction at 40°C for 3 hours.[4]

  • After the reaction is complete, add the reaction solution to a large amount of sodium hydroxide solution.

  • Separate the aqueous layer and add a large amount of hydrochloric acid solution to precipitate the product.

  • Filter the precipitate and recrystallize from methanol to obtain Nicosulfuron.[4]

Mode of Action: Signaling Pathways

The herbicides synthesized from 2-Chloro-4,6-dimethoxypyrimidine primarily target key enzymes in essential metabolic pathways in plants, leading to growth inhibition and eventual death of the weed. The two main pathways affected are the biosynthesis of branched-chain amino acids and the de novo synthesis of pyrimidines.

Acetolactate Synthase (ALS) Inhibition

Herbicides such as Bispyribac-sodium, Pyrithiobac-sodium, and the sulfonylureas (Nicosulfuron, Rimsulfuron, Bensulfuron-methyl) are potent inhibitors of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Herbicide Pyrimidine Salicylic Acid & Sulfonylurea Herbicides Herbicide->ALS Inhibition Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Inhibition Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine-based herbicides.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A novel mode of action for some pyrimidine-based herbicides involves the inhibition of Dihydroorotate Dehydrogenase (DHODH). This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, these herbicides disrupt nucleic acid synthesis, leading to cessation of growth and plant death.

DHODH_Inhibition_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Herbicide Pyrimidine-based Herbicides Herbicide->DHODH Inhibition UMP Uridine Monophosphate (UMP) Orotate->UMP ... Nucleotides Pyrimidine Nucleotides UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Inhibition Inhibition

Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by pyrimidine-based herbicides.

Experimental Workflow for Herbicide Synthesis

The general workflow for synthesizing herbicides from 2-Chloro-4,6-dimethoxypyrimidine involves a series of well-defined steps, from the initial reaction to the final purification of the active compound.

Herbicide_Synthesis_Workflow Start Start: 2-Chloro-4,6-dimethoxypyrimidine Reaction Reaction with Co-reactant (e.g., substituted benzoic acid or amine precursor) Start->Reaction Workup Reaction Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Final_Product Final Herbicide Product Characterization->Final_Product

Caption: General workflow for the synthesis of herbicides from 2-Chloro-4,6-dimethoxypyrimidine.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloro-4,6-dimethoxypyridine. This versatile building block is a valuable substrate in the synthesis of a wide range of functionalized pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile synthetic methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electron-deficient nature of the pyridine ring, coupled with the presence of a displaceable chloro group at the 2-position and electron-donating methoxy groups at the 4- and 6-positions, makes this compound an attractive substrate for a variety of cross-coupling transformations. These reactions enable the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino functionalities, providing access to a broad chemical space for the development of novel compounds.

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity, and reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Quantitative Data Summary

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃1,4-Dioxane1001688
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902475
42-Naphthylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene1101095

Experimental Protocol

Synthesis of 2-Phenyl-4,6-dimethoxypyridine:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 173.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-4,6-dimethoxypyridine.

Suzuki_Miyaura_Workflow reagents Reagents: This compound Arylboronic Acid Base (K3PO4) Pd(OAc)2/SPhos setup Reaction Setup: Inert Atmosphere Degassed Toluene/H2O reagents->setup 1. Add reaction Reaction: 100 °C, 12 h setup->reaction 2. Heat workup Aqueous Workup: EtOAc Extraction reaction->workup 3. Cool & Extract purification Purification: Column Chromatography workup->purification 4. Purify product Product: 2-Aryl-4,6-dimethoxypyridine purification->product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[1]

Quantitative Data Summary

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene1001890
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1101685
3BenzylaminePdCl₂(dppf) (3)-K₂CO₃Toluene1002478
4N-MethylanilinePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801293

Experimental Protocol

Synthesis of 2-(Morpholino)-4,6-dimethoxypyridine:

  • In a glovebox, add palladium(II) acetate (0.02 mmol, 4.5 mg) and Xantphos (0.03 mmol, 17.3 mg) to a dry Schlenk tube.

  • Add dry, degassed toluene (2 mL) and stir for 10 minutes.

  • To this solution, add this compound (1.0 mmol, 173.6 mg), morpholine (1.2 mmol, 104.5 µL), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Seal the tube, remove from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (10 mL) and brine (10 mL), then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(morpholino)-4,6-dimethoxypyridine.

Buchwald_Hartwig_Workflow catalyst_prep Catalyst Pre-formation: Pd(OAc)2 + Xantphos in Toluene reagent_add Add Reagents: This compound Amine Base (NaOtBu) catalyst_prep->reagent_add 1. reaction Reaction: 100 °C, 18 h reagent_add->reaction 2. Heat workup Workup: Filter through Celite® Aqueous Wash reaction->workup 3. Cool & Filter purification Purification: Column Chromatography workup->purification 4. Purify product Product: 2-Amino-4,6-dimethoxypyridine purification->product

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[2]

Quantitative Data Summary

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65694
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF80889
31-OctynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NAcetonitrile701282
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)PiperidineToluene901076

Experimental Protocol

Synthesis of 2-(Phenylethynyl)-4,6-dimethoxypyridine:

  • To a degassed solution of this compound (1.0 mmol, 173.6 mg) in a mixture of THF (5 mL) and triethylamine (2 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Degas the mixture with a stream of argon for 10 minutes.

  • Add phenylacetylene (1.1 mmol, 121.3 µL) dropwise to the reaction mixture.

  • Stir the reaction at 65 °C for 6 hours.

  • After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-(phenylethynyl)-4,6-dimethoxypyridine.

Sonogashira_Workflow reagents Reagents: This compound Terminal Alkyne Base (Et3N) Pd(PPh3)2Cl2/CuI setup Reaction Setup: Inert Atmosphere Degassed THF reagents->setup 1. Add reaction Reaction: 65 °C, 6 h setup->reaction 2. Heat workup Workup: Filter through Celite® Aqueous Wash reaction->workup 3. Cool & Filter purification Purification: Column Chromatography workup->purification 4. Purify product Product: 2-Alkynyl-4,6-dimethoxypyridine purification->product

Sonogashira Coupling Workflow

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]

Quantitative Data Summary

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF1202470
2n-Butyl acrylatePd(PPh₃)₄ (5)-K₂CO₃Acetonitrile1001885
3AcrylonitrilePdCl₂(PPh₃)₂ (4)-NaOAcDMA1302078
4Methyl vinyl ketonePd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄1,4-Dioxane1101681

Experimental Protocol

Synthesis of (E)-4,6-dimethoxy-2-(2-phenylvinyl)pyridine:

  • In a sealed tube, combine this compound (1.0 mmol, 173.6 mg), styrene (1.5 mmol, 172.5 µL), palladium(II) acetate (0.03 mmol, 6.7 mg), tri(o-tolyl)phosphine (0.06 mmol, 18.3 mg), and triethylamine (2.0 mmol, 278.9 µL).

  • Add DMF (5 mL) to the tube and degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give (E)-4,6-dimethoxy-2-(2-phenylvinyl)pyridine.

Heck_Reaction_Workflow reagents Reagents: This compound Alkene Base (Et3N) Pd(OAc)2/P(o-tol)3 setup Reaction Setup: Sealed Tube Degassed DMF reagents->setup 1. Combine reaction Reaction: 120 °C, 24 h setup->reaction 2. Heat workup Aqueous Workup: EtOAc Extraction reaction->workup 3. Cool & Extract purification Purification: Column Chromatography workup->purification 4. Purify product Product: 2-Alkenyl-4,6-dimethoxypyridine purification->product

Heck Reaction Workflow

References

Application Notes and Protocols for Sonogashira Coupling with 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The introduction of an alkynyl moiety into a heterocyclic scaffold, such as a pyridine ring, can significantly modulate the biological activity of a molecule.

2-Chloro-4,6-dimethoxypyridine is a key building block in the synthesis of various pharmaceutical compounds. The presence of two electron-donating methoxy groups makes the pyridine ring electron-rich, which can present challenges for the Sonogashira coupling. The carbon-chlorine bond at the 2-position is relatively strong and less reactive compared to corresponding bromo or iodo derivatives, often requiring carefully optimized reaction conditions for successful coupling.[2]

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes, along with a discussion of the key reaction parameters and their influence on the reaction outcome.

Reaction Principle and Key Considerations

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

General Reaction Scheme:

  • Palladium Catalyst: The choice of the palladium catalyst and its associated ligand is critical for the successful coupling of an unreactive aryl chloride like this compound. Bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond.

  • Copper(I) Co-catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are typically used to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

  • Base: A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Amine bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent as well.

  • Solvent: A variety of solvents can be used, including amines, polar aprotic solvents like DMF and NMP, and ethereal solvents like THF and dioxane. The choice of solvent can influence the solubility of the reactants and the reaction rate.

  • Temperature: Due to the lower reactivity of the chloro-substituent, elevated temperatures are often necessary to achieve a reasonable reaction rate and yield.

Data Presentation

The following tables summarize the general influence of various components on the Sonogashira coupling of aryl chlorides. This information can be used as a guide for optimizing the reaction conditions for this compound.

Table 1: Influence of Palladium Catalyst and Ligand on Sonogashira Coupling of Aryl Chlorides

Catalyst/Ligand SystemGeneral Observations
Pd(PPh₃)₄ / PdCl₂(PPh₃)₂Often effective for aryl iodides and bromides, but may require higher temperatures and catalyst loadings for chlorides.
Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos)Generally more effective for unreactive aryl chlorides, allowing for lower catalyst loadings and milder reaction conditions.
N-Heterocyclic Carbene (NHC) Palladium ComplexesHave shown high activity for the coupling of aryl chlorides.

Table 2: Influence of Base and Solvent on Sonogashira Coupling of Aryl Chlorides

BaseSolventGeneral Observations
Triethylamine (Et₃N)Et₃N, THF, Dioxane, DMFCommon choice, often used in excess and can serve as the solvent.
Diisopropylethylamine (DIPEA)DIPEA, THF, Dioxane, DMFA bulkier amine base that can sometimes improve yields.
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)DMF, NMP, DioxaneInorganic bases that can be effective, particularly in polar aprotic solvents.

Experimental Protocols

The following is a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if not using a pre-formed phosphine ligand complex)

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%) under an inert atmosphere. If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, add the phosphine ligand (e.g., 4-10 mol%) at this stage.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 0.2-0.5 M concentration of the limiting reagent) and the base (e.g., Et₃N, 2-3 eq) to the flask.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired 2-alkynyl-4,6-dimethoxypyridine.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Acetylide R-Pd(II)(C≡CR')L2 Transmetalation->Pd(II)_Acetylide CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination Pd(II)_Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-C≡C-R' Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination H-C≡C-R' Base_Deprotonation Base Alkyne_Coordination->Base_Deprotonation Cu_Acetylide Cu-C≡C-R' Cu_Acetylide->Transmetalation Base_Deprotonation->Cu_Acetylide -HX

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Flask, Reagents, Inert Atm.) Start->Reaction_Setup Solvent_Base_Addition Solvent and Base Addition Reaction_Setup->Solvent_Base_Addition Degassing Degassing Solvent_Base_Addition->Degassing Alkyne_Addition Terminal Alkyne Addition Degassing->Alkyne_Addition Heating_Monitoring Heating and Monitoring (TLC/LC-MS) Alkyne_Addition->Heating_Monitoring Workup Aqueous Work-up Heating_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for Sonogashira coupling.

References

Application of 2-Chloro-4,6-dimethoxypyrimidine in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-chloro-4,6-dimethoxypyrimidine as a versatile building block in the synthesis of potent kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target protein kinases. The strategic placement of a reactive chlorine atom at the 2-position and methoxy groups at the 4- and 6-positions of the pyrimidine ring allows for diverse and selective chemical modifications, making it an attractive starting point for the development of novel therapeutic agents.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be an effective therapeutic strategy. The 2-anilinopyrimidine core, readily accessible from 2-chloro-4,6-dimethoxypyrimidine, is a key pharmacophore in many kinase inhibitors, where it often forms critical hydrogen bond interactions with the hinge region of the kinase domain.

This application note will detail synthetic protocols, present key quantitative data from related studies, and visualize relevant biological pathways and experimental workflows to guide researchers in the utilization of 2-chloro-4,6-dimethoxypyrimidine for the discovery of next-generation kinase inhibitors.

Key Synthetic Strategies

The primary synthetic utility of 2-chloro-4,6-dimethoxypyrimidine in kinase inhibitor synthesis lies in the reactivity of the C2-chlorine atom towards nucleophilic aromatic substitution (SNAr). This reaction allows for the facile introduction of various amine-containing fragments, most notably anilines, to generate the core 2-anilinopyrimidine scaffold. Further diversification can be achieved through modification of the aniline moiety or by targeting the methoxy groups, although the latter is less common.

A general synthetic workflow for the preparation of 2-anilinopyrimidine-based kinase inhibitors is outlined below.

G cluster_0 Synthesis of 2-Anilinopyrimidine Core cluster_1 Further Derivatization and Final Product 2_Chloro_4_6_dimethoxypyrimidine 2-Chloro-4,6-dimethoxypyrimidine SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 2_Chloro_4_6_dimethoxypyrimidine->SNAr_Reaction Substituted_Aniline Substituted Aniline Substituted_Aniline->SNAr_Reaction 2_Anilinopyrimidine_Core 2-Anilinopyrimidine Core Structure SNAr_Reaction->2_Anilinopyrimidine_Core Further_Modification Further Functionalization (e.g., Suzuki Coupling on aniline) 2_Anilinopyrimidine_Core->Further_Modification Final_Kinase_Inhibitor Final Kinase Inhibitor Further_Modification->Final_Kinase_Inhibitor

General Synthetic Workflow

Experimental Protocols

The following protocols are representative methods for the synthesis of 2-anilinopyrimidine derivatives from 2-chloro-4,6-dimethoxypyrimidine. These protocols are based on established procedures for analogous 2-chloropyrimidines and can be adapted and optimized for specific target molecules.[1]

Protocol 1: Microwave-Assisted Synthesis of N-Aryl-4,6-dimethoxypyrimidin-2-amines

Microwave-assisted organic synthesis often provides significant advantages in terms of reduced reaction times and increased yields.[1]

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Substituted aniline of choice

  • Ethanol (absolute)

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a microwave reactor vial, combine 2-chloro-4,6-dimethoxypyrimidine (1.0 mmol), the desired substituted aniline (1.2 mmol), and absolute ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 10-30 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired N-aryl-4,6-dimethoxypyrimidin-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conventional Synthesis of N-Aryl-4,6-dimethoxypyrimidin-2-amines

Conventional heating can also be employed for the synthesis, which may be more suitable for larger scale reactions.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Substituted aniline of choice

  • Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or isopropanol)

  • Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

  • Standard laboratory glassware for reflux and purification

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4,6-dimethoxypyrimidine (1.0 mmol) and the desired substituted aniline (1.2 mmol) in an anhydrous solvent (10 mL).

  • Add a suitable base (e.g., triethylamine, 1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-aryl-4,6-dimethoxypyrimidin-2-amine.

Quantitative Data Summary

While specific data for kinase inhibitors directly synthesized from 2-chloro-4,6-dimethoxypyrimidine is not extensively available in the public domain, the following tables summarize representative data for structurally related anilinopyrimidine and 4,6-disubstituted pyrimidine kinase inhibitors. This data provides a valuable reference for the expected potency and can guide the design of new inhibitors based on the 2-chloro-4,6-dimethoxypyrimidine scaffold.

Table 1: Synthesis Yields of Structurally Related 2-Anilinopyrimidines

This table presents the reaction yields for the synthesis of various 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine, a close analog of the title compound.[1] The high yields demonstrate the efficiency of the SNAr reaction.

EntryAniline DerivativeProductYield (%)
1Aniline4,6-Dimethyl-N-phenylpyrimidin-2-amine91
24-FluoroanilineN-(4-Fluorophenyl)-4,6-dimethylpyrimidin-2-amine95
33-FluoroanilineN-(3-Fluorophenyl)-4,6-dimethylpyrimidin-2-amine97
44-ChloroanilineN-(4-Chlorophenyl)-4,6-dimethylpyrimidin-2-amine88
54-MethoxyanilineN-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine92

Table 2: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
Pyrido[2,3-d]pyrimidineEGFR0.08[2]
4,6-Diaryl PyrimidineEGFR72[3]
4,6-Diaryl PyrimidineVEGFR-21150[3]
AminopyrimidinePLK46.7[4]

Signaling Pathways and Mechanism of Action

Anilinopyrimidine-based kinase inhibitors typically function by competing with ATP for binding to the kinase domain. The pyrimidine core acts as a scaffold that orients key substituents to interact with specific residues in the ATP-binding pocket. A common mechanism involves the formation of hydrogen bonds between the pyrimidine ring nitrogens and the backbone amide groups of the kinase hinge region.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis. Many anilinopyrimidine derivatives are potent inhibitors of EGFR.

EGFR_Pathway cluster_0 EGFR Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding RAS RAS Dimerization->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Nuclear Translocation Inhibitor 2-Anilinopyrimidine Inhibitor Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Dual inhibitors targeting both EGFR and VEGFR have shown significant promise in cancer therapy.

VEGFR_Pathway cluster_0 VEGFR Signaling in Angiogenesis VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Dimerization_VEGFR Dimerization & Autophosphorylation VEGFR2->Dimerization_VEGFR Binding PLCg PLCγ Dimerization_VEGFR->PLCg Activation PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Angiogenesis Angiogenesis, Vascular Permeability MAPK_Pathway->Angiogenesis Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR2 Inhibition

VEGFR Signaling Pathway Inhibition

Conclusion

2-Chloro-4,6-dimethoxypyrimidine serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its facile reaction with anilines via nucleophilic aromatic substitution provides a straightforward entry to the clinically relevant 2-anilinopyrimidine scaffold. The methodologies and data presented in this application note provide a solid foundation for researchers to explore the potential of this building block in the design and development of novel therapeutics targeting various protein kinases. Further exploration of structure-activity relationships by modifying the aniline component and other positions of the pyrimidine ring holds significant promise for the discovery of potent and selective kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols: Derivatization of 2-Chloro-4,6-dimethoxypyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common motif in numerous biologically active molecules. The presence of a reactive chlorine atom at the 2-position, along with the activating methoxy groups at the 4- and 6-positions, makes it an ideal scaffold for the synthesis of diverse compound libraries. This document provides detailed protocols for key derivatization reactions of this compound, namely the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination, which are instrumental in generating novel drug candidates.

The derivatization of this scaffold allows for the exploration of chemical space around the pyrimidine core, enabling the fine-tuning of compound properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Derivatives of similar pyrimidine cores have shown potential as kinase inhibitors, anti-inflammatory agents, and antimicrobials, highlighting the therapeutic promise of this compound class.[1][2]

Key Derivatization Reactions

The primary methods for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions are robust and allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and broad substrate scope.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl chloride with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[3][4] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common in pharmaceutical compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[5][6] This reaction couples the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][7] This allows for the introduction of a wide variety of amino groups, which can significantly influence the biological activity and physicochemical properties of the resulting molecules.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).[8]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3][8]

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4,6-dimethoxypyridine.[8]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O100892
33-Pyridylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane1101678
42-Thiopheneboronic acidPd(dppf)Cl₂ (2)K₂CO₃Toluene/H₂O951088

Note: The data presented in this table are representative and based on analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.[8]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.012-0.06 equiv.).[8]

  • Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.[8]

  • To this mixture, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.2-2.0 equiv.).[8]

  • Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for 4-24 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.[8]

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-4,6-dimethoxypyrimidin-2-amine.[8]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOt-BuToluene100695
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101882
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1001288
4PiperidinePd(OAc)₂ (2)Xantphos (4)NaOt-Bu1,4-Dioxane90891

Note: The data presented in this table are representative and based on analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.[8]

Visualizations

Experimental Workflows

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents (Pyridine, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (80-110 °C, 2-24h) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Extract E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Purified Product H->I

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Catalyst & Ligand B 2. Add Solvent & Activate A->B C 3. Add Reagents (Pyridine, Amine, Base) B->C D 4. Seal, Heat, and Stir (90-120 °C, 4-24h) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Filter E->F G 7. Wash and Dry F->G H 8. Concentrate G->H I 9. Column Chromatography H->I J Purified Product I->J

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Signaling Pathway Example: Kinase Inhibition

Many pyrimidine derivatives are developed as kinase inhibitors. The following diagram illustrates a simplified, generic kinase signaling pathway and the point of inhibition.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Signal Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Transcription Transcription Factors Kinase3->Transcription Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->Kinase2 Inhibition Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Generic kinase signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable scaffold for the synthesis of novel compounds in drug discovery. The robust and versatile Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient means to generate diverse libraries of 2-substituted-4,6-dimethoxypyrimidines. The protocols and data presented herein serve as a comprehensive guide for researchers to facilitate the exploration of this promising chemical space for the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4,6-dimethoxypyridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem: Low Overall Yield

Low or inconsistent yields are a frequent challenge. The following sections break down potential causes and solutions at different stages of the synthesis.

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Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Question: My yield is consistently low when synthesizing this compound. What are the common causes and how can I improve it?

Answer:

Several factors can contribute to low yields in the synthesis of this compound. Here's a breakdown of potential issues and recommended solutions:

  • Starting Material Quality: The purity of your starting materials is critical. For syntheses starting from malononitrile, ensure it is free of impurities. Similarly, if you are using 2-amino-4,6-dimethoxypyrimidine or 2-mercapto-4,6-dimethoxypyrimidine, verify their purity before starting the reaction.[1] Using impure reagents can lead to side reactions and a lower yield of the desired product.

  • Reaction Conditions:

    • Temperature Control: The reaction temperature must be carefully controlled. For instance, in the synthesis from 3-amino-3-methoxy-N-nitrile-2-propionamidine, the reaction with hydrogen chloride should be maintained at a low temperature (e.g., 12°C) to minimize side product formation.[2]

    • Moisture: The presence of water can be detrimental, especially in reactions involving chlorinating agents or intermediates that are sensitive to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]

    • Stoichiometry: Precise measurement of reactants is crucial. An excess or deficit of a reagent can lead to incomplete reactions or the formation of byproducts.

  • Work-up and Purification:

    • Extraction: During aqueous work-up, the product can be lost if the pH is not optimal or if an insufficient amount of organic solvent is used for extraction.

    • Purification: The choice of purification method can significantly impact the final yield. Recrystallization is a common method for purifying 2-Chloro-4,6-dimethoxypyrimidine.[1] The choice of solvent for recrystallization is important to maximize recovery.

Problem: Formation of Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield.

Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

Answer:

Side product formation is a common issue. The nature of the side products depends on the synthetic route.

  • Hydrolysis Products: If moisture is present in the reaction, this compound can hydrolyze to 2-hydroxy-4,6-dimethoxypyridine. To avoid this, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.

  • Over-chlorination or Incomplete Chlorination: In syntheses involving a chlorination step, it is possible to form di- or tri-chlorinated pyridine species or have unreacted starting material.[3][4] Careful control of the amount of chlorinating agent and reaction time is necessary.

  • Amination: If ammonia or amines are present as impurities or are used in a subsequent step, they can react with the product to form amino-pyridines.[5]

To minimize side product formation, it is essential to use pure starting materials, control reaction conditions meticulously, and work in an anhydrous environment.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes have been reported. Some common approaches include:

  • From Malononitrile: This is a multi-step process that involves the formation of 1,3-dimethyl malonamidine dihydrochloride, followed by reaction with cyanamide and subsequent cyclization and chlorination.[1][2] This route is often favored for its potential for high yield and use of relatively inexpensive starting materials.[1]

  • From 2-Amino-4,6-dimethoxypyrimidine: This involves a diazotization reaction followed by treatment with a chloride source. However, this method can sometimes result in lower yields.[1]

  • From 2-Mercapto-4,6-dimethoxypyrimidine: This route involves the chlorination of the mercapto group. The preparation of the starting material can sometimes be challenging.[1]

Q2: What are the recommended purification methods for this compound?

A2: The most common method for purifying this compound is recrystallization. Methanol is often used as the recrystallization solvent.[1] Column chromatography on silica gel can also be employed for smaller scale purifications or to remove closely related impurities.

Q3: What are the key safety precautions to consider during the synthesis?

A3:

  • Handling of Reagents: Many of the reagents used, such as acetyl chloride and hydrogen chloride gas, are corrosive and toxic.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Conditions: The need for anhydrous conditions in some steps means that moisture-sensitive reagents should be handled with care.

  • Pressure: Some procedures may involve reactions under pressure, which requires specialized equipment and safety protocols.[1]

Experimental Protocols

Protocol 1: Synthesis from Malononitrile (High-Yield Method)

This protocol is based on a patented high-yield synthesis method.[1][2]

Step 1: Synthesis of 1,3-Dimethyl malonamidine dihydrochloride

  • In a reaction kettle, add 66g of malononitrile and 204.8g of anhydrous methanol.

  • Slowly add 353.25g of acetyl chloride dropwise into the reaction kettle, maintaining the temperature between 10-15°C. The addition should take approximately 8 hours.

  • After the addition is complete, continue the reaction for another 2 hours at the same temperature.

  • Filter the resulting solid under a nitrogen atmosphere to obtain the wet product of 1,3-dimethyl malonamidine dihydrochloride.

Step 2: Synthesis of 3-Amino-3-methoxy-N-nitrile-2-propionamidine

  • The wet product from Step 1 is then reacted with sodium bicarbonate and cyanamide to yield 3-amino-3-methoxy-N-nitrile-2-propionamidine. (Detailed stoichiometry and conditions can be found in the cited patent[2]).

Step 3: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

  • To a reaction kettle, add 131g of 3-amino-3-methoxy-N-nitrile-2-propionamidine and 620g of methanol.

  • Slowly introduce 110g of hydrogen chloride gas while maintaining the reaction temperature at 12°C.

  • After the gas introduction is complete, maintain the temperature for 2 hours.

  • After the reaction, wash the mixture with water until neutral.

  • Evaporate approximately 95% of the solvent.

  • Cool the remaining solution to 0°C to precipitate the product.

  • Filter and dry the crystals to obtain 2-Chloro-4,6-dimethoxypyrimidine.

Expected Yield: Approximately 77% with a purity of 99.5% as determined by liquid chromatography.[2]

Data Summary

Synthetic RouteStarting MaterialKey ReagentsReported YieldPurityReference
Method AMalononitrileMethanol, Acetyl Chloride, Cyanamide, HCl~77%99.5%[2]
Method B2-Amino-4,6-dimethoxypyrimidineDiazotizing agents~30%Not specified[1]
Method CMalononitrileComposite solvent, HCl, CatalystHigh Yield99%[1]
Method D2-Mercapto-4,6-dimethoxypyrimidineChlorinating agentNot specifiedNot specified[1]

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Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Malononitrile Malononitrile Imidine_Dihydrochloride 1,3-Dimethyl malonamidine dihydrochloride Malononitrile->Imidine_Dihydrochloride Methanol, Acetyl Chloride Propionamidine 3-Amino-3-methoxy-N-nitrile- 2-propionamidine Imidine_Dihydrochloride->Propionamidine Cyanamide, Base Final_Product This compound Propionamidine->Final_Product HCl, Methanol

Caption: Experimental workflow for the synthesis of this compound from malononitrile.

References

Side reactions and byproduct formation with 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4,6-dimethoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: The most common side reactions encountered when working with this compound fall into four main categories:

  • Nucleophilic Aromatic Substitution (SNAr) Side Reactions: These include over-reaction with amine nucleophiles and hydrolysis.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Side Reactions: Common byproducts include homocoupling of the boronic acid, dehalogenation of the starting material, and formation of palladium black.

  • Demethylation: The methoxy groups can be cleaved under certain acidic or high-temperature conditions.

  • Thermal Decomposition: At elevated temperatures, the molecule can degrade, though specific decomposition pathways are not well-documented for this particular compound.

Q2: How can I minimize the formation of the homocoupling byproduct in a Suzuki-Miyaura coupling reaction?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[1][2] To minimize its formation, the following precautions are recommended:

  • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[2]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Catalyst Choice: The choice of palladium catalyst and ligands can influence the extent of homocoupling.

  • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help suppress the formation of the homocoupling dimer by minimizing the concentration of Pd(II) species that can participate in the unwanted reaction.

Q3: What conditions can lead to the hydrolysis of this compound?

A3: The chloro group at the 2-position of the pyrimidine ring is susceptible to hydrolysis, leading to the formation of 2-hydroxy-4,6-dimethoxypyrimidine (which exists in tautomeric equilibrium with 4,6-dimethoxypyrimidin-2(1H)-one). This reaction is typically promoted by:

  • Aqueous acidic or basic conditions: Prolonged exposure to aqueous acid or base, especially at elevated temperatures, can facilitate hydrolysis.

  • Presence of water in the reaction mixture: Even trace amounts of water in solvents or reagents can lead to the formation of the hydrolysis byproduct over time. Chloropyrimidines are known to undergo ready hydrolysis to the corresponding pyrimidinones in both acidic and alkaline conditions.[3][4]

Q4: Is demethylation of the methoxy groups a concern?

A4: Yes, demethylation of the 4- and 6-methoxy groups can occur under certain conditions, leading to the formation of hydroxylated byproducts. Conditions that favor demethylation include:

  • Strong Protic Acids: Reagents like hydrobromic acid (HBr) are known to cleave methyl ethers.

  • Lewis Acids: Strong Lewis acids can also induce the cleavage of methoxy groups.

  • High Temperatures: In some cases, prolonged heating at high temperatures, especially in the presence of acidic or nucleophilic species, can lead to demethylation.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) with an Amine

Symptoms:

  • The desired 2-amino-4,6-dimethoxypyrimidine product is obtained in low yield.

  • Multiple spots are observed on TLC analysis of the crude reaction mixture.

  • Mass spectrometry analysis indicates the presence of a byproduct with a mass corresponding to the addition of two pyrimidine units to the amine.

Possible Cause:

  • Over-amination: Primary and some secondary amines can react with a second molecule of this compound to form a bis(pyrimidinyl)amine byproduct. This is especially prevalent if the amine is used in a less than stoichiometric amount or if the reaction is run for an extended period at high temperatures.

Solutions:

  • Control Stoichiometry: Use a slight excess of the amine nucleophile (e.g., 1.1-1.2 equivalents) to favor the formation of the mono-substituted product.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize the rate of the second substitution.

Issue 2: Formation of Multiple Byproducts in Suzuki-Miyaura Coupling

Symptoms:

  • Besides the desired coupled product, significant amounts of byproducts are observed by GC-MS or LC-MS.

  • These byproducts may include a biaryl compound derived from the boronic acid (homocoupling) and/or 4,6-dimethoxypyrimidine (dehalogenation).

Possible Causes & Solutions:

ByproductPossible CauseRecommended Solution
Homocoupling Product (Biaryl) Presence of oxygen in the reaction mixture.[1][2]Thoroughly degas solvents and maintain a strict inert atmosphere (Ar or N2).
Reaction temperature is too high.Optimize the reaction temperature; run at the lowest temperature that provides a reasonable reaction rate.
Dehalogenation Product (4,6-dimethoxypyrimidine) Presence of a hydrogen source and a reducing environment.[5]Ensure anhydrous conditions and use a well-defined palladium catalyst system.
Side reaction promoted by certain bases or ligands.Screen different bases (e.g., K2CO3, CsF, K3PO4) and phosphine ligands.
Palladium Black Catalyst decomposition.Use appropriate ligands to stabilize the palladium catalyst and avoid excessively high temperatures.
Issue 3: Unexpected Formation of a Hydroxylated Byproduct

Symptoms:

  • A byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group is detected.

  • The byproduct is more polar than the starting material and the desired product on TLC.

Possible Cause:

  • Hydrolysis: The presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to the hydrolysis of the C-Cl bond to form 2-hydroxy-4,6-dimethoxypyrimidine.[3]

Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere to exclude atmospheric moisture.

  • pH Control: If possible, maintain neutral reaction conditions to minimize acid- or base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or ethanol)

  • Base (e.g., potassium carbonate or triethylamine)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the amine nucleophile (1.1 eq.), and the base (1.5 eq.).

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand)

  • Base (e.g., K2CO3, K3PO4, or CsF)

  • Degassed solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

  • Add the degassed solvent system via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Nucleophilic_Substitution_Side_Reaction This compound This compound Desired_Product 2-Amino-4,6-dimethoxypyrimidine This compound->Desired_Product + Amine (R-NH2) Amine (R-NH2) Amine (R-NH2) Byproduct Bis(4,6-dimethoxypyrimidin-2-yl)amine Desired_Product->Byproduct + this compound (Over-amination)

Caption: Side reaction in nucleophilic substitution.

Suzuki_Coupling_Side_Reactions Start This compound + Arylboronic Acid Desired_Product 2-Aryl-4,6-dimethoxypyrimidine Start->Desired_Product Suzuki Coupling Homocoupling Homocoupling Byproduct (Biaryl) Start->Homocoupling O2 present Dehalogenation Dehalogenation Byproduct (4,6-dimethoxypyrimidine) Start->Dehalogenation H+ source

Caption: Common byproducts in Suzuki coupling.

Hydrolysis_Demethylation Start This compound Hydrolysis 2-Hydroxy-4,6-dimethoxypyrimidine Start->Hydrolysis H2O, Acid/Base Demethylation 2-Chloro-4-hydroxy-6-methoxypyrimidine (and other isomers) Start->Demethylation Strong Acid (e.g., HBr)

Caption: Potential hydrolysis and demethylation byproducts.

References

Technical Support Center: Optimization of Suzuki Coupling for 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Chloro-4,6-dimethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental conditions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction shows low to no conversion of this compound. What are the likely causes and how can I improve the yield?

A1: Low reactivity is a common challenge with electron-rich chloropyridines due to the strong carbon-chlorine bond, which hinders the initial oxidative addition step in the catalytic cycle. Several factors could be contributing to the low yield. A systematic approach to optimizing your reaction conditions is recommended.

Troubleshooting Steps:

  • Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this substrate. Consider switching to a more robust catalytic system. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are highly effective for coupling heteroaryl chlorides. N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.

  • Base Selection: The choice of base is critical for activating the boronic acid. If you are using a weak base like Na₂CO₃, it may be insufficient. Screening stronger, non-nucleophilic inorganic bases is advisable. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in challenging couplings.

  • Solvent System: The solvent must effectively dissolve the reactants to facilitate the reaction. A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is often optimal.

  • Temperature: 2-Chloropyridines typically require higher reaction temperatures (80-120 °C) to overcome the activation energy of the C-Cl bond cleavage. Consider increasing the temperature of your reaction.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure that your solvents are thoroughly degassed and that the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these side reactions?

A2: The formation of side products is a common issue that can significantly reduce the yield of the desired product.

Minimizing Side Reactions:

  • Protodeboronation (cleavage of the C-B bond): This side reaction is often promoted by the presence of water or acidic impurities.

    • Recommendation: Use anhydrous solvents and ensure your reagents are dry. Using boronic esters (e.g., pinacol esters) instead of boronic acids can also enhance stability and reduce the likelihood of protodeboronation.

  • Homocoupling (dimerization of the boronic acid): This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.

    • Recommendation: Rigorous degassing of the reaction mixture is crucial. Purging the solvent and reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst can significantly reduce homocoupling.

Frequently Asked Questions (FAQs)

Q: Which type of palladium catalyst is best suited for the Suzuki coupling of this compound?

A: Due to the electron-rich nature and the relatively inert C-Cl bond of this compound, highly active palladium catalysts are recommended. Catalyst systems employing bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos have shown great success in similar challenging couplings.[1] N-heterocyclic carbene (NHC) ligands are also excellent choices. While traditional catalysts like Pd(PPh₃)₄ can be attempted, they often result in lower yields for this type of substrate.[1]

Q: What is the optimal base for this reaction?

A: The choice of base is highly dependent on the specific boronic acid and solvent system used. However, for challenging substrates like this compound, strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points for optimization.[1]

Q: Is it necessary to perform the reaction under strictly anhydrous conditions?

A: While not always strictly necessary, using anhydrous solvents and reagents is highly recommended to minimize the risk of protodeboronation of the boronic acid, a common side reaction that can lower your yield. If using an inorganic base that requires some water for solubility, a carefully controlled biphasic system (e.g., dioxane/water) is often employed.

Q: Can microwave irradiation be used to improve the reaction?

A: Yes, microwave irradiation can be a very effective technique to accelerate the Suzuki coupling of unreactive chlorides. It can significantly reduce reaction times and often leads to improved yields by efficiently overcoming the high activation energy of the oxidative addition step.[1]

Data Presentation

The following tables provide representative data for the Suzuki coupling of a structurally similar substrate, 2-chloro-4,6-dimethoxypyrimidine, which can serve as a starting point for the optimization of conditions for this compound.

Table 1: Comparative Yields for Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethoxypyrimidine with Different Boronic Acids

EntryBoronic AcidPrecatalystBaseSolventTemp. (°C)Yield (%)
1Benzo[b]furan-2-boronic acidAllyl(IPr)PdClK₃PO₄MeOH/THF2595
23-Furan boronic acidAllyl(IPr)PdClK₃PO₄MeOH/THF2588

Data is illustrative and based on the coupling of the analogous 2-chloro-4,6-dimethoxypyrimidine. Yields are highly dependent on the specific reaction conditions and substrates used.[2]

Table 2: Recommended Catalyst Systems for Suzuki Coupling of Electron-Rich Chloro-pyridines

Palladium SourceLigandTypical LoadingKey Advantages
Pd(OAc)₂SPhos / XPhos1-4% Pd, 2-8% LigandExcellent for electron-rich heteroaryl chlorides; bulky ligand prevents catalyst deactivation.
Pd₂(dba)₃P(t-Bu)₃1-3% Pd, 2-6% LigandA robust system for coupling aryl chlorides.
PEPPSI-IPr(NHC Ligand)1-3%Highly active for challenging couplings.
Pd(PPh₃)₄(None)2-5%A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition (Rate-Limiting for Ar-Cl) A->B Ar-Cl C Ar-Pd(II)(Cl)L2 B->C D Transmetalation C->D [R-B(OH)3]- E Ar-Pd(II)-R L2 D->E F Reductive Elimination E->F F->A regenerates catalyst G Ar-R Coupled Product F->G ArCl 2-Chloro-4,6- dimethoxypyridine ArCl->B Boronic R-B(OH)2 Boronic->D Base Base (e.g., K3PO4) Base->D

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Troubleshooting_Workflow start Low Yield or No Reaction q1 Is the catalyst system active enough for an electron-rich chloropyridine? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the base strong enough? a1_yes->q2 sol1 Switch to a more active catalyst: - Pd(OAc)2/SPhos or XPhos - PEPPSI-IPr (NHC ligand) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction temperature sufficient? a2_yes->q3 sol2 Screen stronger, non-nucleophilic bases: - K3PO4 - Cs2CO3 a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the system properly degassed? a3_yes->q4 sol3 Increase temperature (80-120 °C) or consider microwave irradiation. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Re-run Optimized Reaction a4_yes->end sol4 Thoroughly degas solvents and maintain an inert atmosphere. a4_no->sol4 sol4->end

Caption: A troubleshooting workflow for low yields in the Suzuki coupling of this compound.

References

Technical Support Center: Purification of 2-Chloro-4,6-dimethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4,6-dimethoxypyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The most prevalent and effective purification techniques for this compound derivatives are recrystallization and column chromatography. The choice between these methods typically depends on the scale of the purification and the nature of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities can include unreacted starting materials, such as 2-amino-4,6-dimethoxypyrimidine, and byproducts from the synthesis process. One common synthesis route involves the diazotization of 2-amino-4,6-dimethoxypyrimidine, which can sometimes be low-yielding[1]. Another method is the reaction of 2,4,6-trichloropyrimidine with sodium methoxide, which could lead to incompletely substituted intermediates like 2,4-dichloro-6-methoxypyrimidine.

Q3: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A method developed for a similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, utilizes a C18 column with a mobile phase consisting of a buffer and acetonitrile, with UV detection[2][3]. Gas Chromatography (GC) can also be used to assess purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of forming crystals. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower-boiling point solvent or a solvent mixture. - Ensure a slow cooling rate. - Add a seed crystal to induce crystallization.
Poor recovery of the purified compound. The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was excessive.- Select a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration.
Crystals do not form upon cooling. The solution is not sufficiently saturated, or it is supersaturated.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid's surface. - Introduce a seed crystal of the pure compound.
Colored impurities persist after recrystallization. The impurities have similar solubility to the product in the chosen solvent.- Perform a hot filtration with activated charcoal before allowing the solution to cool. - Attempt recrystallization with a different solvent system. - If impurities persist, consider using column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The mobile phase polarity is too high or too low. The stationary phase is not appropriate.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Consider a different stationary phase (e.g., alumina instead of silica gel).
The compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
"Tailing" of the compound spot on TLC or broad peaks during elution. The compound is interacting too strongly with the stationary phase. The column may be overloaded.- Add a small amount of a polar modifier to the mobile phase, such as a few drops of triethylamine for basic compounds. - Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Cracking of the stationary phase bed. The column was not packed properly or has run dry.- Ensure the column is packed uniformly as a slurry. - Never let the solvent level drop below the top of the stationary phase.

Data Presentation

Table 1: Recrystallization Data for Pyrimidine Derivatives

CompoundRecrystallization SolventPurityYieldReference
2-Chloro-4,6-dimethoxypyrimidineMethanol99%Not Specified[1]
2-amino-4,6-dimethoxypyrimidineToluene99.6%94.3%[4]
2-amino-4,6-dimethoxypyrimidineToluene99.4%81.2%[4]
2-amino-4,6-dimethoxypyrimidineEthyl AcetateNot Specified5-6.2%[5]

Note: Data for 2-amino-4,6-dimethoxypyrimidine is included as it is a common precursor to 2-Chloro-4,6-dimethoxypyrimidine and provides insights into effective solvent systems for similar structures.

Experimental Protocols

Protocol 1: Recrystallization of 2-Chloro-4,6-dimethoxypyrimidine

This protocol is based on a method that yields a high-purity product[1].

  • Dissolution: In a fume hood, dissolve the crude 2-Chloro-4,6-dimethoxypyrimidine in a minimal amount of hot methanol by gently heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected melting point is between 103-104°C[1].

Protocol 2: Column Chromatography of a Chloropyrimidine Derivative

This protocol is adapted from the purification of a similar chloropyrimidine compound and can be used as a starting point for this compound derivatives.

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A mixture of petroleum ether (60-90°C boiling range) and methylene chloride in a 2:1 ratio.

  • Column Packing: a. Prepare a slurry of silica gel in the mobile phase. b. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles or cracks.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of methylene chloride. b. Carefully load the sample onto the top of the silica gel bed.

  • Elution: a. Begin eluting with the mobile phase, collecting fractions. b. Monitor the fractions by TLC to identify the ones containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Column Column Chromatography Crude->Column Recrystallize Recrystallize Dissolve->Recrystallize Filter Filter and Dry Recrystallize->Filter Pure Pure Product Filter->Pure TLC TLC Analysis Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure TroubleshootingRecrystallization Start Crude Product in Hot Solvent Cool Cool Solution Start->Cool OilingOut Oiling Out? Cool->OilingOut Crystals Crystals Form? Success Filter and Dry Pure Product Crystals->Success Yes Induce Induce Crystallization (Seed/Scratch) Crystals->Induce No OilingOut->Crystals No Reheat Reheat and Add More Solvent/ Change Solvent OilingOut->Reheat Yes Failure Troubleshoot Induce->Crystals Reheat->Cool

References

Troubleshooting failed reactions involving 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 2-Chloro-4,6-dimethoxypyridine.

General Troubleshooting

Before diving into specific reaction types, consider these general points when a reaction with this compound fails or gives low yields.

Frequently Asked Questions (FAQs) - General

Q1: How should this compound be stored? A1: It should be stored at room temperature in a dry, well-ventilated place.[1] It appears as a white to light yellow powder or crystal.[1]

Q2: What are the key physical and chemical properties of this compound? A2: Key properties are summarized in the table below.

PropertyValue
CAS Number 13223-25-1
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.58 g/mol [1][2]
Melting Point 101 - 105 °C[1]
Appearance White to light yellow powder/crystal[1]
Purity ≥ 98% (GC)[1]

Q3: What are the main safety concerns with this compound? A3: According to GHS classifications, it is harmful if swallowed and causes serious eye irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed.

General Troubleshooting Workflow

When a reaction fails, a systematic approach can help identify the root cause.

start Reaction Failed (Low Yield / No Product) check_reagents Verify Reagent Quality & Stoichiometry - Purity of starting materials? - Correct equivalents used? - Freshness of catalyst/base? start->check_reagents check_conditions Review Reaction Conditions - Anhydrous/inert atmosphere? - Proper degassing? - Correct temperature & time? check_reagents->check_conditions Reagents OK troubleshoot Troubleshoot Based on Analysis check_reagents->troubleshoot Issue Found analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) - Starting material consumed? - Side products formed? - Desired product present? check_conditions->analyze_crude Conditions OK check_conditions->troubleshoot Issue Found analyze_crude->troubleshoot optimize Systematically Optimize Conditions (Solvent, Base, Catalyst, Temp.) troubleshoot->optimize success Reaction Successful optimize->success

Caption: General workflow for troubleshooting failed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a common method for forming C-C bonds with this compound.

Troubleshooting Guide - Suzuki-Miyaura Coupling

Q1: My Suzuki coupling reaction has a very low yield or is not working at all. What are the common causes? A1: Low yields in Suzuki couplings with chloro-pyridines can stem from several factors:

  • Inefficient Oxidative Addition: The C-Cl bond is strong, making the initial oxidative addition to the Pd(0) catalyst challenging. The two electron-donating methoxy groups on the pyridine ring can further hinder this step.[3]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[4]

  • Poor Quality Reagents: Boronic acids can degrade over time, especially if not stored properly. Ensure your boronic acid is pure and dry.[5] Similarly, the palladium catalyst or base can be a point of failure.

  • Insufficient Degassing: Oxygen can promote the homocoupling of boronic acids and deactivate the catalyst.[4] Thoroughly degassing your solvents and reaction mixture is critical.[5]

Q2: I'm observing significant amounts of side products. What are they and how can I minimize them? A2: The two most common side reactions are protodeboronation and homocoupling.[4]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be minimized by using anhydrous conditions, a strong base like K₃PO₄, or by switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[3][4]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by oxygen or inefficient reduction of a Pd(II) precatalyst.[4] Ensure the reaction is thoroughly degassed and consider using a Pd(0) source or a highly efficient precatalyst system.[4]

Q3: How do I choose the right catalyst, ligand, and base for coupling with this compound? A3: For challenging substrates like electron-rich aryl chlorides, highly active catalyst systems are required.[4]

  • Catalyst/Ligand: Bulky, electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step.[4] Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[4] Using a pre-formed catalyst (precatalyst) often gives more reliable results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[6]

  • Base: The base activates the boronic acid for transmetalation.[4] A strong base is often needed for chloro-substrates. Potassium phosphate (K₃PO₄) is frequently effective.[4] Other options include K₂CO₃ and Cs₂CO₃. The choice can be highly dependent on the specific substrates and solvent system.[4]

Comparative Yields for Suzuki-Miyaura Coupling

The choice of base and catalyst system can significantly impact reaction yield.

Coupling PartnerBasePrecatalystYield (%)Reference
Benzo[b]furan-2-boronic acidK₃PO₄[Pd(IPr)Cl(1-tBu-indenyl)]~95%[7]
Benzo[b]furan-2-boronic acidK₂CO₃[Pd(IPr)Cl(1-tBu-indenyl)]~80%[7]
3-Furan boronic acidK₃PO₄[Pd(IPr)Cl(1-tBu-indenyl)]~75%[7]
3-Furan boronic acidK₂CO₃[Pd(IPr)Cl(1-tBu-indenyl)]~20%[7]
Reaction conditions involved 2-chloro-4,6-dimethoxypyrimidine in a MeOH/THF solvent system.[7]
Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol and should be optimized for specific substrates and conditions.

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).

  • Solvent Addition: Add a thoroughly degassed solvent system (e.g., 1,4-dioxane/water, toluene/water). The presence of some water is often beneficial.[3]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(L2)-Cl pd0->pd_complex Oxidative Addition (Ar-Cl) transmetalation Ar-Pd(II)(L2)-Ar' pd_complex->transmetalation Transmetalation boronate Ar'-B(OR)3- boronate->pd_complex base Base boronic_acid Ar'-B(OH)2 transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a key method for forming C-N bonds.[8][9]

Troubleshooting Guide - Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is failing. Why are aryl chlorides difficult substrates? A1: Aryl chlorides are often challenging coupling partners because the C-Cl bond is less reactive towards oxidative addition compared to C-Br or C-I bonds.[6] This is a common rate-limiting step in the catalytic cycle.[9] Success often requires more reactive catalyst systems.

Q2: I'm getting a complex mixture of products, or my starting material is being consumed without forming the desired product. What's happening? A2: Several issues could be at play:

  • Hydrodehalogenation: An unproductive side reaction can compete with reductive elimination, where the aryl chloride is converted to the corresponding arene (hydrodehalogenation).[9]

  • Base-Sensitive Functional Groups: Protecting groups on your amine or aryl halide might be sensitive to the strong bases and high temperatures often required for these couplings.[6]

  • Catalyst Poisoning: If your amine substrate is a heterocycle, it might coordinate too strongly to the palladium catalyst and inhibit its activity.

Q3: What are the best practices for setting up a successful Buchwald-Hartwig amination? A3:

  • Catalyst Choice: Use a modern, well-defined precatalyst. Systems based on bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are designed to facilitate the challenging oxidative addition and reductive elimination steps.[10] Using older catalysts or generating them in situ from sources like Pd(OAc)₂ can be unreliable.[6]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are common choices. The base choice is critical and often needs to be screened.[8]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[6] Ensure they are thoroughly degassed.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen and moisture. Maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial for success.

Experimental Protocol: Buchwald-Hartwig Amination

Disclaimer: This is a generalized protocol and should be optimized for specific substrates and conditions.[8]

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.4-2.0 eq) to a flame-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the required temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully (e.g., with aqueous NH₄Cl). Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

cluster_cycle Catalytic Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)(L)-Cl pd0->pd_complex Oxidative Addition (Ar-Cl) amido_complex Ar-Pd(II)(L)-NR2 pd_complex->amido_complex Amine Coordination & Deprotonation amine R2NH amine->pd_complex base Base base->pd_complex amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for functionalizing the pyrimidine ring, where a nucleophile displaces the chlorine atom.

Troubleshooting Guide - SNAr

Q1: My SNAr reaction is not proceeding. What can I do? A1: A lack of reactivity in SNAr reactions on pyrimidines can be due to several factors:

  • Insufficiently Activated Ring: While the pyridine nitrogen atoms are electron-withdrawing, the two methoxy groups on this compound are electron-donating, which can decrease the electrophilicity of the carbon atom bearing the chlorine, making nucleophilic attack more difficult compared to pyrimidines with electron-withdrawing groups.

  • Weak Nucleophile: The reaction requires a sufficiently strong nucleophile. If you are using a neutral nucleophile (e.g., an alcohol or amine), converting it to its more nucleophilic conjugate base (e.g., an alkoxide or amide) with a suitable base will increase the reaction rate.[11]

  • Low Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[11][12] If the reaction is sluggish, gradually increasing the temperature may be necessary.

Q2: My reaction is giving me a mixture of products. How can I improve selectivity? A2: In the case of this compound, there is only one leaving group, so regioselectivity is not an issue. However, if using a di- or tri-chlorinated pyrimidine, regioselectivity becomes a major consideration. For dichloropyrimidines, substitution is influenced by the electronic environment, with C4 often being favored over C2, though this can be altered by other substituents.[11]

Q3: I am seeing hydrolysis of the starting material or product. How can I prevent this? A3: The methoxy groups can be susceptible to hydrolysis, particularly under strong basic or acidic conditions, which could convert them to hydroxyl groups.[13] Furthermore, the chloro-substituent can be hydrolyzed by water, especially at high temperatures.[12] To minimize these side reactions, ensure you are using anhydrous solvents and reagents.[12][14]

Key Factors for Successful SNAr Reactions
FactorRecommendationRationale
Nucleophile Use a strong nucleophile or deprotonate a weaker one with a base.Overcomes the activation energy for nucleophilic attack.[11]
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are often effective.They can stabilize the charged intermediate (Meisenheimer complex).
Temperature High temperatures (e.g., 100-150 °C) are often required.Provides the necessary energy to drive the reaction to completion.[12]
Conditions Use anhydrous solvents and reagents.Prevents hydrolysis of the chloro and methoxy groups.[12]
Experimental Protocol: SNAr Reaction

Disclaimer: This is a generalized protocol and should be optimized for specific nucleophiles.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq) and a polar aprotic solvent like DMF or DMSO.

  • Reagent Addition: Add the nucleophile (1.1-2.0 eq). If the nucleophile is weak (e.g., an amine), a non-nucleophilic base like K₂CO₃ or DIPEA may be required (2.0-3.0 eq). If using an alkoxide, it can be pre-formed or generated in situ.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-150 °C) with stirring. Monitor the progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction mixture. If DMF or DMSO was used, the mixture is often poured into water and extracted with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers thoroughly with water and brine to remove the high-boiling point solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

start This compound + Nucleophile (Nu-) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product Substituted Product + Cl- intermediate->product Loss of Leaving Group (Chloride)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully employing 2-Chloro-4,6-dimethoxypyridine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the common causes?

A1: Low reactivity is a common challenge with chloropyridines due to the strong carbon-chlorine bond, which can make the oxidative addition step of the catalytic cycle difficult. Key factors to investigate include:

  • Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active. More electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition of its catalytic activity.

  • Ineffective Base: The choice of base is crucial for the activation of the boronic acid in the transmetalation step. The strength, solubility, and steric properties of the base are important considerations.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that can reduce the yield of the desired product. These can be exacerbated by the presence of water or oxygen.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A2: For successful Suzuki-Miyaura coupling with this compound, a highly active catalyst system is recommended. Consider using a palladium precatalyst with a bulky, electron-rich phosphine ligand such as those from the Buchwald or Organ groups. A strong, non-nucleophilic base is also advisable. See the detailed experimental protocol and comparative data tables below for specific examples.

Q3: Can this compound be used in other cross-coupling reactions besides Suzuki-Miyaura?

A3: Yes, this compound can be a suitable substrate for other palladium-catalyzed cross-coupling reactions, including:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

For each of these reactions, careful selection of the catalyst, ligand, base, and reaction conditions is critical to overcome the lower reactivity of the chloropyridine.

Q4: How can I minimize byproduct formation in my cross-coupling reactions?

A4: To minimize byproducts such as homocoupled boronic acids or dehalogenated starting material, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Thoroughly degassing all solvents and reagents before use is crucial to remove oxygen, which can promote homocoupling. Using a direct Pd(0) source or ensuring complete reduction of a Pd(II) precatalyst can also help.

Troubleshooting Guides

Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst/Ligand • Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos).• Increase catalyst and ligand loading (start with 2-5 mol% of Pd).
Inappropriate Base • Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.• Ensure the base is anhydrous and finely powdered for better solubility.
Low Reaction Temperature • Increase the reaction temperature, typically in the range of 80-120 °C.
Catalyst Inhibition • Use bulky, electron-rich ligands that can sterically shield the palladium center from coordination with the pyridine nitrogen.
Poor Quality Reagents • Ensure all reagents, especially the boronic acid and solvent, are pure and anhydrous.
Formation of Byproducts
Observed Byproduct Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen or incomplete reduction of Pd(II) precatalyst.• Thoroughly degas all solvents and reagents.• Maintain a strict inert atmosphere throughout the reaction.• Use a direct Pd(0) source or ensure conditions for complete precatalyst reduction.
Protodeboronation Presence of water or other proton sources.• Use anhydrous solvents and reagents.• Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Dehalogenation of Starting Material Hydride sources in the reaction mixture (e.g., solvent, base).• Ensure an inert atmosphere.• Choose a solvent less prone to acting as a hydride source.

Data Presentation

Table 1: Comparative Yields for Suzuki-Miyaura Couplings of this compound [1]

Coupling PartnerPrecatalystBaseSolventTemp. (°C)Yield (%)
Benzo[b]furan-2-boronic acidAllyl-based Palladium PrecatalystNot specifiedMeOH/THFNot specified~85
3-Furan boronic acidAllyl-based Palladium PrecatalystNot specifiedMeOH/THFNot specified~65

Reaction Conditions A (for Benzo[b]furan-2-boronic acid): [ArCl]=0.3 M, [Boronic Acid]=0.45 M, [Base]=0.6 M, [Precatalyst]=0.0003 M, 0.66 mL MeOH, and 0.33 mL THF.[1] Reaction Conditions B (for 3-Furan boronic acid): [ArCl]=0.3 M, [Boronic Acid]=0.45 M, [Base]=0.6 M, [Precatalyst]=0.0015 M, 0.66 mL MeOH, and 0.33 mL THF.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst system by mixing the palladium precatalyst and the ligand in a small amount of the reaction solvent.

  • Seal the reaction vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst mixture to the reaction vessel via syringe under a positive flow of inert gas.

  • Add the remaining degassed solvent to the reaction vessel via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and should be optimized for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine to the vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress until the starting material is consumed.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling with This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C bond) reaction_type->suzuki Arylboronic Acid buchwald Buchwald-Hartwig (C-N bond) reaction_type->buchwald Amine sonogashira Sonogashira (C-C alkyne) reaction_type->sonogashira Terminal Alkyne heck Heck (C-C alkene) reaction_type->heck Alkene catalyst_system Select Catalyst System: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Bulky Ligand (e.g., SPhos, XPhos) suzuki->catalyst_system buchwald->catalyst_system sonogashira->catalyst_system heck->catalyst_system base_selection Select Base: - Strong, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) catalyst_system->base_selection conditions Set Conditions: - Anhydrous & Degassed Solvent - Inert Atmosphere (Ar/N₂) - Temperature: 80-120 °C base_selection->conditions troubleshooting Reaction Outcome? conditions->troubleshooting success Successful Coupling Proceed to Workup & Purification troubleshooting->success High Yield low_yield Low/No Yield or Byproducts troubleshooting->low_yield Poor optimize Troubleshoot & Optimize: - Screen Ligands/Bases - Adjust Temperature - Check Reagent Purity low_yield->optimize optimize->catalyst_system

Caption: A decision workflow for catalyst and condition selection for cross-coupling reactions with this compound.

Troubleshooting_Flowchart start Low Yield or No Reaction check_catalyst Is the catalyst system active enough? start->check_catalyst change_catalyst Switch to a more active system: - Use Buchwald ligands (SPhos, XPhos) - Increase catalyst loading check_catalyst->change_catalyst No check_base Is the base effective? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃, NaOtBu) check_base->change_base No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature to 80-120 °C check_temp->increase_temp No check_inert Is the system properly deoxygenated? check_temp->check_inert Yes increase_temp->check_inert degas Thoroughly degas solvents and maintain a strict inert atmosphere check_inert->degas No rerun Re-run optimized reaction check_inert->rerun Yes degas->rerun

Caption: A troubleshooting flowchart for addressing low-yield cross-coupling reactions involving this compound.

References

Technical Support Center: 2-Chloro-4,6-dimethoxypyridine in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 2-Chloro-4,6-dimethoxypyridine. The following information is based on established principles of nucleophilic aromatic substitution (SNAr) on pyridine and pyrimidine systems.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in SNAr reactions?

A1: this compound is an activated aryl chloride poised for nucleophilic aromatic substitution. The electron-donating methoxy groups at the 4- and 6-positions increase the electron density of the pyridine ring, which can modulate its reactivity. The chlorine at the 2-position is susceptible to displacement by a variety of nucleophiles, particularly under heated conditions and in the presence of a suitable base and solvent.

Q2: Which solvents are recommended for SNAr reactions with this compound?

A2: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Dioxane. The choice of solvent can significantly impact reaction rate and yield.

Q3: What is the role of the base in these reactions?

A3: A base is typically required to neutralize the HCl generated during the substitution reaction, especially when using amine nucleophiles. The choice of base, ranging from inorganic carbonates (e.g., K2CO3, Cs2CO3) to non-nucleophilic organic bases (e.g., DIPEA, Et3N), can influence the reaction rate and the formation of side products. Stronger bases can also deprotonate the nucleophile, increasing its nucleophilicity.

Q4: Can I use protic solvents like ethanol or water?

A4: While less common, protic solvents can sometimes be used, particularly in "on-water" conditions which have been shown to accelerate some SNAr reactions.[1] However, protic solvents can also solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing down the reaction. They may also act as competing nucleophiles at high temperatures, leading to hydroxylation side products.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient reaction temperature or time. 2. Inappropriate solvent. 3. Weakly nucleophilic reagent. 4. Ineffective base.1. Increase the reaction temperature (e.g., to 80-120 °C) and/or extend the reaction time. Monitor by TLC or LC-MS. 2. Switch to a more polar aprotic solvent like DMF or DMSO. 3. If using a weak nucleophile, consider using a stronger base to deprotonate it or switch to a more reactive nucleophile. 4. Use a stronger or more soluble base (e.g., Cs2CO3 instead of K2CO3).
Formation of Side Products 1. Hydrolysis of the starting material or product. 2. Reaction with the solvent (e.g., formamide impurity in DMF). 3. Double substitution (if other leaving groups are present). 4. Polymerization or degradation at high temperatures.1. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (N2 or Ar). 2. Use high-purity, anhydrous solvents. 3. Use a stoichiometric amount of the nucleophile. 4. Lower the reaction temperature and extend the reaction time.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-elution of product with starting material or byproducts on silica gel.1. Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. 2. Add a small amount of brine or filter the mixture through celite. 3. Try a different solvent system for chromatography or consider purification by crystallization.

Data Presentation

Solvent Base Temperature (°C) Time (h) Expected Yield (%)
DioxaneK2CO31001240-60
AcetonitrileK2CO3801250-70
DMFK2CO3100870-90
DMSODIPEA120685-95
TolueneNaOtBu1101060-80
WaterK3PO41001630-50

Experimental Protocols

General Protocol for Amination of this compound

This protocol provides a general starting point for the nucleophilic aromatic substitution of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents), dried

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the primary amine (1.2 eq), and dried potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the starting material.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 100 °C and maintain for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4,6-dimethoxypyridine derivative.

Visualizations

experimental_workflow Experimental Workflow for SNAr reagents Combine Reactants: This compound Amine Nucleophile Base solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 100 °C, 8-12 h) solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purify by Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the SNAr reaction.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low Conversion check_temp Is Temperature > 100 °C? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is Solvent Polar Aprotic? check_temp->check_solvent Yes success Reaction Improved increase_temp->success change_solvent Switch to DMF or DMSO check_solvent->change_solvent No check_base Is Base Strong Enough? check_solvent->check_base Yes change_solvent->success change_base Use Cs₂CO₃ or NaOtBu check_base->change_base No check_base->success Yes change_base->success

Caption: A decision tree for troubleshooting low reaction conversion.

References

Preventing decomposition of 2-Chloro-4,6-dimethoxypyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4,6-dimethoxypyridine. The information is designed to help prevent decomposition of the molecule during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, focusing on preventing its decomposition and minimizing side-product formation.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Decomposition of Starting Material: this compound may be sensitive to harsh reaction conditions.- Temperature Control: Maintain the lowest effective temperature for the reaction. Avoid excessive heating. - pH Control: The stability of similar heterocyclic compounds is known to be pH-dependent. Avoid strongly acidic or basic conditions if possible. Use a non-nucleophilic organic base (e.g., DIPEA, triethylamine) for acid scavenging instead of strong inorganic bases. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.
Hydrolysis of the Chloro Group: The presence of water in the reaction mixture can lead to the hydrolysis of the 2-chloro substituent, forming 4,6-dimethoxy-2-pyridone.- Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Aprotic Solvents: Whenever possible, use polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) which do not participate in hydrolysis.
Formation of Side Products Cleavage of Methoxy Groups: Strongly acidic conditions can lead to the cleavage of the methoxy ether bonds, resulting in hydroxy-pyridines.- Avoid Strong Acids: If acidic conditions are necessary, use milder acids or buffer the reaction mixture. - Protecting Groups: In multi-step syntheses, consider if alternative protecting groups for the hydroxyl functionalities are more robust to the required reaction conditions.
Ring Opening or Degradation: Very high temperatures or extreme pH can lead to the degradation of the pyridine ring itself.- Optimize Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged heating. - Milder Reagents: Explore the use of milder reagents that can achieve the desired transformation under less forcing conditions.
Difficulty in Product Purification Presence of Polar Byproducts: Hydrolysis or methoxy group cleavage can lead to the formation of more polar byproducts (e.g., pyridones, hydroxypyridines) that can be difficult to separate from the desired product.- Aqueous Work-up: A carefully controlled aqueous work-up can help remove water-soluble impurities. Use of a buffered aqueous solution might be necessary to avoid pH-induced decomposition of the product. - Chromatography: Column chromatography on silica gel is often effective for separating the desired product from polar impurities. A gradient elution system may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for this compound during a reaction?

A1: The primary suspected decomposition pathways, inferred from the reactivity of similar chloropyridines, include:

  • Hydrolysis: The 2-chloro group can be hydrolyzed to a hydroxyl group (forming the tautomeric 2-pyridone) in the presence of water, especially under non-neutral pH conditions.

  • Methoxy Group Cleavage: Strong acids can cleave the ether linkages of the methoxy groups, leading to the formation of hydroxypyridines.

  • Thermal Degradation: While less common under typical synthetic conditions, very high temperatures can lead to the decomposition of the pyridine ring.

Q2: How can I minimize the hydrolysis of the 2-chloro group?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere. Using polar aprotic solvents like DMF or acetonitrile is also recommended as they do not act as a source of protons for hydrolysis.

Q3: Is this compound sensitive to acidic or basic conditions?

Q4: What are the optimal conditions for performing a nucleophilic aromatic substitution (SNAr) reaction with this compound?

A4: The optimal conditions will depend on the specific nucleophile being used. However, a general starting point would be:

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile.

  • Temperature: Start at room temperature and gently heat as needed. Monitor the reaction progress to avoid unnecessary heating.

  • Base (if required): A non-nucleophilic organic base like DIPEA or triethylamine to scavenge any acid generated.

  • Atmosphere: An inert atmosphere of nitrogen or argon.

Q5: I am observing multiple spots on my TLC, even at the start of the reaction. What could be the issue?

A5: This could indicate that your starting material has already started to decompose. Ensure the purity of your this compound before starting the reaction. If the compound has been stored for a long time or under improper conditions (e.g., exposed to moisture or air), it may have partially hydrolyzed. Consider purifying the starting material if its purity is questionable.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Stir the solution until the starting material is fully dissolved.

  • Add the amine nucleophile to the solution, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish, gently heat the mixture to 40-60 °C.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for SNAr on this compound start Start prep Reaction Setup: - Dry Glassware - Inert Atmosphere (N2/Ar) start->prep reagents Add Reagents: 1. This compound 2. Anhydrous Solvent (e.g., DMF) 3. Nucleophile 4. Non-nucleophilic Base (e.g., DIPEA) prep->reagents reaction Reaction: - Stir at RT - Monitor by TLC/LC-MS reagents->reaction heat Gentle Heating (if necessary) reaction->heat Sluggish? workup Aqueous Work-up: - Quench with Water - Extract with Organic Solvent reaction->workup Complete heat->reaction purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

troubleshooting_logic Troubleshooting Logic for Poor Reaction Outcome start Poor Yield or Multiple Products check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_sm->check_conditions No sm_impure Impure Starting Material check_sm->sm_impure Yes harsh_conditions Harsh Conditions? (High Temp, Strong Acid/Base) check_conditions->harsh_conditions water_present Presence of Water? check_conditions->water_present purify_sm Purify Starting Material sm_impure->purify_sm success Improved Outcome purify_sm->success optimize_conditions Optimize Conditions: - Lower Temperature - Milder Base/Acid harsh_conditions->optimize_conditions Yes use_anhydrous Use Anhydrous Solvents/Reagents water_present->use_anhydrous Yes optimize_conditions->success use_anhydrous->success

Caption: A logical guide for troubleshooting unexpected reaction outcomes.

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for the Analysis of 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of pyridine derivatives, with a focus on establishing a robust analytical procedure for 2-Chloro-4,6-dimethoxypyridine. While specific validation data for this compound is not widely published, this guide leverages a comprehensive study on the structurally analogous and genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, to provide a reliable framework for method validation.[1][2][3] The analytical behavior of these pyridine derivatives is anticipated to be comparable, making the data herein a valuable resource for developing and validating analytical methods for this compound in pharmaceutical and research settings.

Comparative Analysis of Analytical Method Performance

The selection of an appropriate analytical method is contingent on its performance characteristics. For the quantification of trace-level impurities such as this compound, which is crucial in pharmaceutical development and quality control, LC-MS/MS offers unparalleled sensitivity and selectivity.[1][2]

Table 1: Comparison of Validation Parameters for a Representative LC-MS/MS Method

Validation ParameterPerformance MetricAlternative Method (GC-MS) - Anticipated Performance
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 ppm0.5 ppm
Limit of Quantification (LOQ) 0.3 ppm[1][2]1.5 ppm
Precision (%RSD) < 15%< 20%
Accuracy (% Recovery) 95% - 105%90% - 110%
Specificity High (based on MRM transitions)Moderate (potential for co-elution)

Experimental Protocols

A detailed methodology for a validated LC-MS/MS method for the analysis of a closely related pyridine derivative is presented below. This protocol can be adapted for the analysis of this compound.

LC-MS/MS Method for Pyridine Derivative Analysis

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

2. Chromatographic Conditions:

  • Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm)[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water[1][2]

    • B: Acetonitrile

    • Gradient: 79:21 (A:B)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Autosampler Temperature: 10 °C

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and the most abundant product ions.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: Dissolve the sample matrix containing this compound in the mobile phase, vortex, and filter through a 0.22 µm syringe filter before injection.

Visualizing the Experimental Workflow

To ensure clarity and reproducibility, the experimental workflow for the LC-MS/MS method validation is illustrated below.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation Stock Stock Solution (1000 µg/mL) Working Working Standards (Calibration Curve) Stock->Working Serial Dilution Injection HPLC Injection Working->Injection Sample Sample in Matrix Filtered_Sample Filtered_Sample Sample->Filtered_Sample Dissolve & Filter Filtered_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Peak Area Integration) Detection->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation Report Final Report Validation->Report

Caption: A generalized workflow for the LC-MS/MS analysis and validation of this compound.

This guide provides a foundational framework for the development and validation of an LC-MS/MS method for this compound. The provided protocols and performance data, based on a closely related compound, offer a robust starting point for researchers to establish a reliable and sensitive analytical method suitable for regulatory submission and quality control.

References

A Comparative Guide to Purity Analysis of 2-Chloro-4,6-dimethoxypyridine by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent purity assessment of chemical intermediates like 2-Chloro-4,6-dimethoxypyridine is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound. The selection between these methods is critical and depends on the physicochemical properties of the analyte and its potential impurities.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1][2]Separation of volatile compounds occurs in the gas phase, followed by detection.[1][2]
Applicability Well-suited for non-volatile and thermally labile compounds.[1][2]Ideal for volatile and thermally stable compounds.[2][3]
Sample Volatility Not a requirement for the sample.[2]The sample must be vaporized without undergoing decomposition.[2]
Thermal Stress Analysis is typically performed at or near room temperature, imposing low thermal stress.[2][4]Requires elevated temperatures for vaporization, which can pose a risk of degradation for thermally sensitive analytes.[2][4]
Detection Commonly utilizes UV-Vis detectors, providing quantitative data based on light absorption.[2]Flame Ionization Detector (FID) is common for organic compounds, while Mass Spectrometry (MS) offers structural information and high sensitivity.[2][5]
Sensitivity Generally provides good sensitivity for quantitative analysis, which is method-dependent.Typically offers high sensitivity.

Experimental Workflow

The general workflow for the purity assessment of this compound using either HPLC or GC involves a series of sequential steps from sample preparation to data analysis and interpretation.

Experimental Workflow Overall Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample This compound Sample Dissolution Dissolution in a suitable solvent (e.g., Acetonitrile/Water for HPLC, Methanol for GC) Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC HPLC System Dissolution->HPLC Injection GC GC System Dissolution->GC Injection Chromatogram_HPLC HPLC Chromatogram Acquisition HPLC->Chromatogram_HPLC Chromatogram_GC GC Chromatogram Acquisition GC->Chromatogram_GC Integration Peak Integration and Area Determination Chromatogram_HPLC->Integration Chromatogram_GC->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Comparison Comparison with Specification Calculation->Comparison Report Final Report Generation Comparison->Report Method Comparison Performance Comparison of HPLC and GC cluster_hplc HPLC cluster_gc GC cluster_conclusion Recommendation HPLC_Adv Advantages: - Low thermal stress, suitable for potentially labile compounds. - High resolution for non-volatile impurities. - Robust and reproducible quantification. Recommendation Use HPLC for routine purity testing. Employ GC as an orthogonal method to profile volatile impurities. HPLC_Adv->Recommendation HPLC_Disadv Disadvantages: - May not be suitable for highly volatile impurities. - Longer analysis times compared to fast GC methods. GC_Adv Advantages: - Excellent for separating volatile impurities. - High sensitivity with FID. - Faster analysis times are often achievable. GC_Adv->Recommendation GC_Disadv Disadvantages: - Risk of thermal degradation of the analyte. - Not suitable for non-volatile impurities.

References

A Comparative Study of 2-Halopyridines in Palladium-Catalyzed Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency, cost, and scalability of a synthetic route. Among the versatile building blocks available, 2-halopyridines are frequently employed in the construction of complex molecules, particularly in the pharmaceutical industry. The choice between a 2-chloro-, 2-bromo-, or 2-iodopyridine derivative in palladium-catalyzed cross-coupling reactions can have a profound effect on reaction outcomes. This guide provides an objective comparison of the performance of these substrates in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1] Consequently, the ease of the rate-determining oxidative addition step of the palladium(0) catalyst to the C-X bond follows the reverse order: C-I > C-Br > C-Cl.[2] This general principle dictates that 2-iodopyridines are the most reactive, followed by 2-bromopyridines, with 2-chloropyridines being the least reactive and often requiring more specialized and robust catalytic systems to achieve high yields.[2]

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of 2-chloro-, 2-bromo-, and 2-iodopyridines in key palladium-catalyzed cross-coupling reactions. While direct side-by-side comparisons under identical conditions are not always available in the literature, the presented data, collated from various sources, provides a strong indication of the relative reactivity and expected yields.

Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid

2-HalopyridineCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)Reference(s)
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄ / Dioxane/H₂O100 / 1888[1]
2-BromopyridinePd(PPh₃)₄Na₂CO₃ / Toluene/H₂O100 / 695[3]
2-IodopyridinePd(PPh₃)₄Na₂CO₃ / Toluene/H₂O80 / 297[3]

Note: Reaction conditions are not identical across all entries, but the data illustrates the general trend of higher reactivity and milder conditions for heavier halogens.

Table 2: Buchwald-Hartwig Amination of 2-Halopyridines with Aniline

| 2-Halopyridine | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | 2-Chloropyridine | Pd₂(dba)₃ / Xantphos | NaOtBu / Toluene | 100 / 18 | 85 |[1] | | 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 80 / 2 | 95 |[1] |

Table 3: Sonogashira Coupling of 2-Halopyridines with Phenylacetylene

2-HalopyridineCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)Reference(s)
2-ChloropyridinePd(PPh₃)₂Cl₂ / CuIEt₃N / Toluene80 / 1245[1]
2-BromopyridinePd(PPh₃)₂Cl₂ / CuIEt₃N / Toluene80 / 485[1]
2-IodopyridinePd(PPh₃)₄ / CuIEt₃N / THFRT / 298[1]

Note: This table provides a clear illustration of the dramatic difference in reactivity, particularly for the less reactive 2-chloropyridine.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these reactions. The following are representative procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving 2-halopyridines.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with an Arylboronic Acid

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloropyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add anhydrous and degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.[4]

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with a Primary Amine

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • (±)-BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, (±)-BINAP, and NaOtBu.

  • Add the 2-bromopyridine and the primary amine.

  • Add anhydrous and degassed toluene.

  • Seal the Schlenk tube and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction until the starting material is consumed (typically 2-8 hours).

  • Cool the reaction to room temperature, dilute with diethyl ether, and wash with brine.

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting product can be further purified by recrystallization or column chromatography.[5]

Protocol 3: Sonogashira Coupling of 2-Iodopyridine with a Terminal Alkyne

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-iodopyridine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynylpyridine.[3]

Visualizing the Processes

To further aid in the understanding of these critical reactions, the following diagrams illustrate the fundamental catalytic cycles and experimental workflows.

Palladium_Catalyzed_Cross_Coupling_Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling pd0_s Pd(0)L_n pd2_s R-Pd(II)(X)L_n pd0_s->pd2_s Oxidative Addition (R-X) pd2_b_s R-Pd(II)(R')L_n pd2_s->pd2_b_s Transmetalation (R'-B(OR)₂ + Base) pd2_b_s->pd0_s Reductive Elimination (R-R') pd0_b Pd(0)L_n pd2_b Ar-Pd(II)(X)L_n pd0_b->pd2_b Oxidative Addition (Ar-X) pd2_n_b Ar-Pd(II)(NR'R'')L_n pd2_b->pd2_n_b Amine Coordination & Deprotonation (HNR'R'' + Base) pd2_n_b->pd0_b Reductive Elimination (Ar-NR'R'') pd0_so Pd(0)L_n pd2_so R-Pd(II)(X)L_n pd0_so->pd2_so Oxidative Addition (R-X) pd2_a_so R-Pd(II)(C≡CR')L_n pd2_so->pd2_a_so Transmetalation (Cu-C≡CR') pd2_a_so->pd0_so Reductive Elimination (R-C≡CR')

Figure 1: Catalytic cycles for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

Experimental_Workflow start Start setup Reaction Setup (2-Halopyridine, Coupling Partner, Catalyst, Ligand, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Reactivity_Trend reactivity Increasing Reactivity in Pd-Catalyzed Cross-Coupling chloro 2-Chloropyridine (Least Reactive) bromo 2-Bromopyridine chloro->bromo Easier Oxidative Addition iodo 2-Iodopyridine (Most Reactive) bromo->iodo Easier Oxidative Addition

Figure 3: Reactivity trend of 2-halopyridines in palladium-catalyzed reactions.

Conclusion: Making an Informed Decision

The choice between 2-chloro-, 2-bromo-, and 2-iodopyridines for palladium-catalyzed cross-coupling reactions is a strategic one, balancing reactivity with cost and availability.

  • 2-Iodopyridines are the most reactive substrates, often allowing for milder reaction conditions, shorter reaction times, and the use of less sophisticated catalyst systems. They are the ideal choice when high reactivity is paramount, especially for sensitive substrates or when trying to achieve selective coupling in the presence of other, less reactive halides.

  • 2-Bromopyridines represent a good compromise between reactivity and cost. They are significantly more reactive than their chloro- counterparts and are often compatible with a broader range of standard palladium catalysts and ligands.[1]

  • 2-Chloropyridines are the least reactive but are often the most cost-effective and readily available starting materials. Their use was historically challenging, but significant advances in ligand design (e.g., bulky, electron-rich phosphine ligands like SPhos and XPhos) have led to the development of highly active catalyst systems that can effectively activate the strong C-Cl bond, albeit often requiring higher temperatures and longer reaction times.[1]

For researchers in drug development and process chemistry, the higher cost of iodo- and bromo-pyridines may be offset by the benefits of milder reaction conditions and potentially higher and more consistent yields. Conversely, for large-scale synthesis, the economic advantage of 2-chloropyridines may justify the investment in developing a robust catalytic system. Ultimately, a careful consideration of the specific synthetic goals, substrate scope, and economic constraints will guide the optimal selection of the 2-halopyridine building block.

References

The Synthetic Versatility of a Pyrimidine Building Block: A Comparative Guide to the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. In the vast landscape of medicinal chemistry, the selection of a versatile starting material is paramount. This guide provides a comprehensive comparison of the biological activities of compounds synthesized from 2-chloro-4,6-dimethoxypyrimidine, a highly adaptable precursor for a wide range of bioactive molecules. While the initial topic of interest was its pyridine analogue, the significant body of research surrounding the pyrimidine core has directed this analysis towards a more data-rich and scientifically pertinent subject.

Derivatives of 2-chloro-4,6-dimethoxypyrimidine have demonstrated significant potential across various therapeutic areas, including oncology, virology, and microbiology. This is largely attributed to the pyrimidine scaffold's ability to interact with a multitude of biological targets such as enzymes and receptors.[1] The presence of a reactive chlorine atom and two methoxy groups on the pyrimidine ring allows for diverse chemical modifications, leading to the generation of extensive compound libraries for biological screening.[2][3]

Comparative Analysis of Biological Activities

The following sections detail the anticancer, antiviral, and other notable biological activities of compounds derived from 2-chloro-4,6-dimethoxypyrimidine and related structures. The quantitative data is summarized in tables to facilitate a clear comparison of their potency and selectivity.

Anticancer Activity

Pyrimidine derivatives have been extensively investigated for their anticancer properties, with many acting as potent inhibitors of key enzymes involved in cancer cell proliferation and survival.[4][5]

The pyrimidine core is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif in the ATP-binding pocket of various kinases.[3] Strategic modifications to the pyrimidine scaffold have yielded selective and potent inhibitors of several important cancer-related kinases.

Table 1: In Vitro Activity of Pyrimidine-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Example CompoundIC50 / pIC50Cell Line(s)Reference
2,4-DianilinopyrimidinesRSK2Compound 3eIC50 = 37.89 ± 3.08 nMHeLa, MIA PaCa-2, U937, SW620, HT-29, AGS[6]
2,5-DichloropyrimidinesMSK1 CTKDCompound 20pIC50 = 7.5-[7]
4-Alkoxy-2,6-diaminopyrimidinesCDK1/cyclinB1, CDK2/cyclinA3NU6027IC50 = 2.9 ± 0.1 µM, IC50 = 2.2 ± 0.6 µM-[8]
N4-Aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesEGFR, VEGFR-2Compound 9IC50 = 0.01 µM (EGFR)-[9]

Beyond kinase inhibition, pyrimidine derivatives have been shown to exert their anticancer effects through other mechanisms, such as DNA interaction and inhibition of enzymes crucial for nucleotide biosynthesis.[5][10]

Table 2: Antiproliferative Activity of Pyrimidine Derivatives with Other Mechanisms

Compound ClassProposed MechanismExample CompoundGI50 / LC50Cell Line(s)Reference
Quinazoline-based PyrimidodiazepinesDNA BindingCompound 16c-10 cancer cell lines[10][11]
Quinazoline-chalconesAntiproliferativeCompound 14gGI50 = 0.622–1.81 μMK-562, RPMI-8226, HCT-116, LOX IMVI, MCF7[10][11]
5-Propenylidene-4-thiazolidinonesAntimitoticCompound 2hMean GI50 = 1.57 µMNCI60 panel[12]
Antiviral Activity

The pyrimidine scaffold is also a key component in a number of antiviral agents.[2] These compounds can act by inhibiting viral enzymes or by interfering with host cell pathways that are essential for viral replication.[13]

Table 3: In Vitro Antiviral Activity of Pyrimidine Derivatives

Compound ClassTarget Virus(es)Example CompoundActivityReference
6-[2-(Phosphonomethoxy)alkoxy]pyrimidinesHSV-1, HSV-2, VZV, CMV, HIV-1, HIV-2O(6)-isomersInhibited replication[14]
2-Substituted-4,5-dihydroxypyrimidine-6-carboxamidesSendai virus-Identified as active[15]
Dideoxynucleoside AnalogsHBV, HCV5-hydroxymethyl-3'-fluoro-2',3'-dideoxyuridineModerate anti-HBV, weak anti-HCV[16]
Other Biological Activities

Derivatives of pyrimidine have also shown promise in other therapeutic areas, including as antimicrobial and anthelmintic agents.[17]

Table 4: Other Biological Activities of Pyrimidine Derivatives

Compound ClassBiological ActivityExample CompoundPotencyOrganism(s)Reference
2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidinesAnthelminticCompound P5Paralysis in 36-48 min, Death in 40-51 minPheretima posthuma[17]
2-Amino-4,6-diarylpyrimidinesAntibacterial--Gram-positive and Gram-negative bacteria[4]
Chalcone-derived PyrimidinesAntitubercularCompound 3dMIC = 3.12 µg/mlMycobacterium tuberculosis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays cited in this guide.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are typically performed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials : Purified recombinant kinase, substrate peptide, ATP, assay buffer, and test compounds.

  • Procedure :

    • The test compound is serially diluted and incubated with the kinase enzyme in the assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., with [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

Cell-based assays are used to evaluate the effect of a compound on cell viability and proliferation. The GI50 (concentration for 50% inhibition of cell growth) is a common metric.

  • Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • For an MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • For an SRB assay, cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized with a Tris base solution.

    • The absorbance is measured using a microplate reader at a specific wavelength.

    • The GI50 value is determined from the dose-response curve.

Antiviral Assay (e.g., Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).

  • Cell and Virus Culture : A susceptible host cell line is cultured, and a known titer of the virus is prepared.

  • Procedure :

    • Confluent monolayers of host cells in multi-well plates are infected with the virus.

    • After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.

    • The plates are incubated for a period sufficient for plaque formation.

    • The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in each well is counted, and the percentage of plaque reduction compared to the untreated control is calculated.

    • The effective concentration (EC50 or EC90) is determined from the dose-response curve.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and a typical drug discovery workflow.

G General Kinase Signaling Pathway and Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase 1 Kinase 1 Receptor Tyrosine Kinase->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Kinase 3 Kinase 3 Kinase 2->Kinase 3 Transcription Factors Transcription Factors Kinase 3->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cell Survival Cell Survival Transcription Factors->Cell Survival Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Kinase 2 Inhibition

Caption: A generalized kinase signaling cascade and the point of intervention for a pyrimidine-based inhibitor.

G Experimental Workflow for Biological Activity Screening Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Primary Screening Primary Screening (e.g., Single High Concentration) Compound Synthesis->Primary Screening Dose-Response Studies Dose-Response Studies (IC50/GI50 Determination) Primary Screening->Dose-Response Studies Active Compounds Secondary Assays Secondary Assays (e.g., Selectivity, Mechanism of Action) Dose-Response Studies->Secondary Assays Potent Compounds Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Promising Leads End End Lead Optimization->End

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying Impurities in 2-Chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of impurities in 2-Chloro-4,6-dimethoxypyrimidine, a key building block in the synthesis of various pharmaceutical compounds. We present a detailed overview of common analytical techniques, their respective experimental protocols, and a comparative analysis of their performance, supported by hypothetical experimental data.

2-Chloro-4,6-dimethoxypyrimidine is a crucial intermediate in organic synthesis. However, its manufacturing process can introduce various impurities that may affect the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are essential for the precise quantification of these impurities. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Comparison of Analytical Techniques for Impurity Quantification

The choice of an analytical technique for impurity profiling depends on several factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. Below is a comparative summary of the most commonly employed methods for the analysis of impurities in 2-Chloro-4,6-dimethoxypyrimidine.

Analytical TechniqueCommon Impurities QuantifiedLimit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)
HPLC-UV Process-related impurities (e.g., 2,4-dichloro-6-methoxypyrimidine, 4-chloro-2,6-dimethoxypyrimidine)0.01%>0.99998-102%
GC-MS Volatile and semi-volatile impurities (e.g., residual solvents, starting materials)1 ppm>0.99895-105%
qNMR Structural isomers and other impurities with distinct NMR signals0.1%>0.99997-103%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the experimental protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of non-volatile process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 2-Chloro-4,6-dimethoxypyrimidine and its potential impurities in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the 2-Chloro-4,6-dimethoxypyrimidine sample in acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This technique is ideal for the detection and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in full scan mode to identify impurities and in selected ion monitoring (SIM) mode for quantification.

  • Standard and Sample Preparation: Prepare solutions of the sample and standards in a suitable solvent like dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful tool for the quantification of impurities without the need for specific reference standards for each impurity, provided a certified internal standard is used.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the signals of the analyte or impurities (e.g., maleic anhydride).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all protons.

  • Data Processing: Integrate the signals of the analyte, impurities, and the internal standard. Calculate the concentration of the impurities based on the integral values and the known concentration of the internal standard.

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the quantitative determination of impurities in 2-Chloro-4,6-dimethoxypyrimidine.

Impurity_Analysis_Workflow cluster_sample Sample Handling cluster_data Data Processing & Reporting Sample 2-Chloro-4,6-dimethoxypyrimidine Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC-UV Preparation->HPLC GCMS GC-MS Preparation->GCMS NMR qNMR Preparation->NMR Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition NMR->Data_Acquisition Quantification Impurity Quantification Data_Acquisition->Quantification Reporting Reporting & Documentation Quantification->Reporting

Benchmarking 2-Chloro-4,6-dimethoxypyridine against other heterocyclic building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Chloro-4,6-dimethoxypyridine and Other Heterocyclic Building Blocks for Drug Discovery

Heterocyclic compounds are fundamental to medicinal chemistry, forming the core scaffolds of a vast number of pharmaceuticals.[1][2] Among these, halogenated pyridines and pyrimidines serve as versatile building blocks, enabling the synthesis of complex molecules through various cross-coupling and substitution reactions. This guide provides a comparative benchmark of this compound against other common heterocyclic building blocks, namely 2-Chloro-4,6-dimethylpyrimidine, 2-Chloropyridine, and 2-Fluoropyridine. The comparison focuses on physicochemical properties, reactivity in key synthetic transformations, and applications in drug development, supported by experimental data and protocols.

Physicochemical Properties

The electronic and physical properties of a building block can significantly influence its reactivity, solubility, and handling. The methoxy groups in this compound, for instance, are electron-donating by resonance and can affect the electron density of the pyrimidine ring, thereby influencing its reactivity.

PropertyThis compound2-Chloro-4,6-dimethylpyrimidine2-Chloropyridine2-Fluoropyridine
CAS Number 13223-25-1[3][4][5]108-77-0109-09-1372-48-5
Molecular Formula C₆H₇ClN₂O₂[3][4][6]C₆H₇ClN₂C₅H₄ClNC₅H₄FN
Molecular Weight 174.58 g/mol [3][4][6]142.59 g/mol 113.55 g/mol 97.09 g/mol
Melting Point 100-105 °C[3][4]35-38 °C-46 °C-38 °C
Boiling Point ~317 °C at 760 mmHg[3]195-196 °C170 °C126 °C
Appearance White to light yellow powder[3][4]White to yellow crystalline solidColorless liquidColorless liquid

Reactivity in Key Synthetic Reactions

The utility of a heterocyclic building block is largely determined by its performance in common bond-forming reactions that are central to medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring.[7] The reactivity of halopyridines and halopyrimidines in SNAr is influenced by the nature of the halogen and the electronic properties of the ring. Generally, the order of reactivity for the leaving group is F > Cl > Br > I.

General Experimental Protocol for SNAr with an Amine:

  • To a solution of the halo-heterocycle (1.0 equiv) in a suitable solvent (e.g., water, DMSO, or NMP), add the amine nucleophile (1.0-1.2 equiv) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).

  • Heat the reaction mixture at a temperature ranging from 80 to 150 °C. The reaction can also be performed under microwave irradiation to reduce reaction times.[9][10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The reactivity of aryl chlorides, including 2-chloropyridines and 2-chloropyrimidines, is generally lower than their bromide or iodide counterparts.[11] Successful coupling of these less reactive chlorides often necessitates the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[11][12][13]

ParameterThis compound2-Chloropyridine
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Typical Ligand SPhos, XPhos, RuPhosSPhos, XPhos, RuPhos, NHCs[11][12][13]
Typical Base K₃PO₄, K₂CO₃, Cs₂CO₃[11]K₃PO₄, K₂CO₃, Cs₂CO₃, KF[11][14]
Typical Solvent 1,4-Dioxane/H₂O, Toluene/H₂O[11][12]1,4-Dioxane, 1,4-Dioxane/H₂O[11][14]
Typical Temperature 80-110 °C[11]80-120 °C[12]
Yield Range Good to Excellent[11]Moderate to Excellent[14]

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a Schlenk tube, combine the chloro-heterocycle (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.[11]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15] Similar to Suzuki coupling, the amination of aryl chlorides is challenging due to the difficulty of the oxidative addition of the C-Cl bond to the Pd(0) complex, which is often the rate-limiting step.[16][17] This requires the use of specialized, bulky, and electron-rich phosphine ligands and strong bases.[16][17]

ParameterThis compound2-Chloropyridine
Typical Catalyst Pd(OAc)₂, G3/G4 PalladacyclesPd(OAc)₂, G3/G4 Palladacycles[16]
Typical Ligand RuPhos, BrettPhos, DavePhosRuPhos, BrettPhos, DavePhos[16]
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃[16]NaOtBu, K₃PO₄, Cs₂CO₃[16]
Typical Solvent Toluene, 1,4-Dioxane, THF[16]Toluene, 1,4-Dioxane, THF[16]
Typical Temperature 80-110 °C[16]80-110 °C[16]
Yield Range Substrate DependentSubstrate Dependent

Regioselectivity can be a key consideration when working with dichlorinated heterocycles. For a substrate like 2,4-dichloropyridine, amination typically occurs selectively at the more activated C-2 position.[18]

General Experimental Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the chloro-heterocycle (1.0 equiv), palladium pre-catalyst (1-5 mol%), ligand (1.2-6 mol%), and base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.1-1.2 equiv) and dry, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Application Profile: Synthesis of Ponesimod

Ponesimod is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis.[19][20][21] Its mechanism involves binding to the S1P1 receptor, leading to its internalization and preventing the egress of lymphocytes from lymph nodes.[19][22][23] This reduces the number of circulating lymphocytes that can cause inflammation.[19] The synthesis of Ponesimod involves the coupling of different building blocks, showcasing the importance of heterocyclic chemistry in constructing complex, biologically active molecules.[19]

G Experimental Workflow for Reactivity Comparison cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Comparison A Select Heterocyclic Halides (e.g., this compound, 2-Chloropyridine, 2-Fluoropyridine) D Set up Parallel Reactions (One for each halide) A->D B Select Common Reaction Partner (e.g., Phenylboronic Acid) B->D C Select Standardized Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) C->D E Run Reactions for a Fixed Time (e.g., 12 hours) D->E F Quench Reactions & Work-up E->F G Analyze by LC-MS/GC-MS (Determine % Conversion) F->G H Isolate and Purify Products G->H I Calculate Isolated Yields H->I J Tabulate Conversion & Yield Data I->J K Benchmark Reactivity J->K G Simplified S1P/S1P1 Signaling Pathway cluster_0 Extracellular cluster_1 Lymphocyte Cell Membrane cluster_2 Intracellular cluster_3 Physiological Effect S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates Ponesimod Ponesimod Ponesimod->S1P1 Binds & Activates (Functional Antagonist) Gi Gαi S1P1->Gi Couples to Internalization Receptor Internalization & Degradation S1P1->Internalization Induces Downstream Downstream Signaling (e.g., Rac activation, cell migration) Gi->Downstream Lymphocyte Lymphocyte Egress from Lymph Node Block BLOCKED Block->Lymphocyte Prevents

References

A Head-to-Head Comparison of Catalysts for the Functionalization of 2-Chloro-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug discovery and development, the strategic functionalization of heterocyclic scaffolds is a critical component of modern medicinal chemistry. The substituted pyrimidine, 2-Chloro-4,6-dimethoxypyridine, represents a versatile building block for the synthesis of a wide array of potentially bioactive molecules. The efficiency and selectivity of its functionalization are highly dependent on the choice of catalyst. This guide provides an objective, data-driven comparison of various catalytic systems for the functionalization of this compound and related chloro-azaheterocycles, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as C-H functionalization.

Suzuki-Miyaura Coupling: A Direct Comparison

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. Below is a comparison of different palladium precatalysts for the coupling of 2-chloro-4,6-dimethoxypyrimidine with various boronic acids.

Comparative Performance of Palladium Precatalysts
Catalyst/PrecatalystCoupling PartnerBaseSolventTemp (°C)Yield (%)
Allyl(IPr)PdClBenzo[b]furan-2-boronic acidK₃PO₄MeOH/THFRT~95
(IPr)Pd(cin)ClBenzo[b]furan-2-boronic acidK₃PO₄MeOH/THFRT~85
G3-IPrBenzo[b]furan-2-boronic acidK₃PO₄MeOH/THFRT~75
PEPPSI-IPrBenzo[b]furan-2-boronic acidK₃PO₄MeOH/THFRT~65
Allyl(IPr)PdCl3-Furan boronic acidK₃PO₄MeOH/THFRT~90
(IPr)Pd(cin)Cl3-Furan boronic acidK₃PO₄MeOH/THFRT~80
G3-IPr3-Furan boronic acidK₃PO₄MeOH/THFRT~70
PEPPSI-IPr3-Furan boronic acidK₃PO₄MeOH/THFRT~60

Data is estimated from a graphical representation in a cited research publication and should be considered approximate.[1]

Experimental Protocol: Suzuki-Miyaura Coupling[1]

A reaction vessel is charged with 2-chloro-4,6-dimethoxypyrimidine (0.3 M), the corresponding boronic acid (0.45 M), and potassium phosphate (0.6 M). The appropriate palladium precatalyst (0.0003 M for Benzo[b]furan-2-boronic acid coupling and 0.0015 M for 3-furan boronic acid coupling) is then added. A solvent mixture of methanol (0.66 mL) and tetrahydrofuran (0.33 mL) is introduced. The reaction mixture is stirred at room temperature and monitored for completion. Product yield is determined by gas chromatography with an internal standard.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis A 2-Chloro-4,6-dimethoxypyrimidine E Solvent Addition (MeOH/THF) A->E B Boronic Acid B->E C Base (K3PO4) C->E D Pd Precatalyst D->E F Mixing at RT E->F G Reaction Monitoring F->G H GC Analysis G->H Buchwald_Hartwig_Pathway Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition ArX R-Cl ArX->Oxidative\nAddition ArPd(II)XL R-Pd(II)Cl(L) Oxidative\nAddition->ArPd(II)XL Amine\nCoordination Amine Coordination ArPd(II)XL->Amine\nCoordination Amine R'₂NH Amine->Amine\nCoordination Base Base Deprotonation Deprotonation Base->Deprotonation Amine\nCoordination->Deprotonation ArPd(II)(NR'₂)L R-Pd(II)(NR'₂)(L) Deprotonation->ArPd(II)(NR'₂)L Reductive\nElimination Reductive Elimination ArPd(II)(NR'₂)L->Reductive\nElimination Reductive\nElimination->Pd(0)L Product R-NR'₂ Reductive\nElimination->Product Sonogashira_Experimental_Workflow cluster_setup Reaction Setup cluster_process Reaction & Workup Reactants Chloro-azaheterocycle Terminal Alkyne Base (Et3N) Stirring Stirring at specified temperature Reactants->Stirring Catalysts Pd Catalyst CuI Co-catalyst Catalysts->Stirring Solvent Solvent (e.g., ACN) Solvent->Stirring Monitoring TLC Monitoring Stirring->Monitoring Workup Solvent Removal Monitoring->Workup Purification Column Chromatography Workup->Purification

References

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